Ledaborbactam Etzadroxil
Description
Structure
2D Structure
Properties
IUPAC Name |
2-ethylbutanoyloxymethyl (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO7/c1-4-12(5-2)18(23)26-11-27-19(24)14-9-7-8-13-10-15(21-16(22)6-3)20(25)28-17(13)14/h7-9,12,15,25H,4-6,10-11H2,1-3H3,(H,21,22)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTLIXWDRBWASV-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1842399-68-1 | |
| Record name | VNRX-7145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1842399681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ledaborbactam Etzadroxil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5F376EKS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Development and Initial Characterization of Ledaborbactam Etzadroxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledaborbactam etzadroxil (formerly VNRX-7145) is an orally bioavailable prodrug of ledaborbactam (formerly VNRX-5236), a novel, broad-spectrum β-lactamase inhibitor (BLI).[1][2] It is being developed in combination with the oral third-generation cephalosporin, ceftibuten, to address the growing threat of infections caused by multidrug-resistant (MDR) Enterobacterales.[2][3][4] Due to widespread resistance, particularly the production of β-lactamase enzymes, effective oral therapeutic options for infections like complicated urinary tract infections (cUTIs) are limited.[3] The combination of ceftibuten and this compound aims to provide a carbapenem-sparing oral treatment option for these challenging infections.[5]
Mechanism of Action
This compound is designed to restore the antibacterial activity of ceftibuten against otherwise resistant bacteria. Following oral administration, the prodrug, this compound, undergoes rapid and extensive conversion to its active form, ledaborbactam.[2][6] Ledaborbactam is a potent, cyclic boronate inhibitor of Ambler class A, C, and D serine β-lactamases.[2][7] These enzyme classes include extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and critical serine carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase-48 (OXA-48).[5][8][9] By covalently and reversibly binding to the active site of these enzymes, ledaborbactam prevents the hydrolysis and inactivation of ceftibuten, allowing the cephalosporin to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.[2][5][10] Ledaborbactam itself does not possess intrinsic antibacterial activity.[2]
In Vitro Activity
The combination of ceftibuten-ledaborbactam demonstrates robust in vitro activity against a wide array of contemporary clinical isolates of Enterobacterales, including strains with challenging resistance profiles.[2][8] The addition of ledaborbactam (typically at a fixed concentration of 4 µg/mL in testing) significantly lowers the minimum inhibitory concentrations (MICs) of ceftibuten against MDR, ESBL-producing, and carbapenem-resistant strains.[4][8][11]
Table 1: Summary of In Vitro Activity of Ceftibuten-Ledaborbactam against Enterobacterales
| Isolate Phenotype/Genotype | Comparator(s) | Ceftibuten-Ledaborbactam MIC₅₀/MIC₉₀ (µg/mL) | % Susceptible at ≤1 µg/mL | Reference(s) |
|---|---|---|---|---|
| All Enterobacterales (n=406, cUTI study) | Ceftibuten | 0.12 / 0.5 | 96.8% | [8] |
| Multidrug-Resistant (MDR) | - | 0.12 / 0.5 | 95.9% | [8] |
| ESBL-positive Phenotype | - | 0.12 / 0.5 | 95.9% | [8] |
| Amoxicillin-Clavulanate-Resistant | - | 0.12 / 1 | 94.0% | [8] |
| Global MDR Isolates (n=3,889) | - | - / 0.25 | 89.7% | [4] |
| KPC-positive Isolates | - | - / 2 | 85.9% | [4] |
| OXA-48-group-positive Isolates | - | - / 2 | 82.9% | [4] |
| CTX-M-9 Group Isolates | - | - / 0.25 | 96.3% |[4] |
Note: Data compiled from multiple surveillance and clinical studies. MIC values for the combination are reported as ceftibuten concentration with a fixed concentration of ledaborbactam.
Ledaborbactam restored the activity of ceftibuten, reducing the ceftibuten MIC₉₀ by 128-fold overall in one study of cUTI isolates.[8] For isolates producing serine carbapenemases like KPC and OXA-48, ceftibuten-ledaborbactam demonstrated significant activity, inhibiting over 80% of these highly resistant strains at clinically relevant concentrations.[1][4]
In Vivo Efficacy
Preclinical animal models have been crucial in establishing the in vivo efficacy of orally administered this compound in combination with ceftibuten.
Table 2: Summary of In Vivo Efficacy Data
| Animal Model | Pathogen | Key Finding(s) | Reference(s) |
|---|---|---|---|
| Lethal Murine Septicemia | KPC-producing K. pneumoniae | ED₅₀ of 12.9 mg/kg for orally dosed ceftibuten/ledaborbactam etzadroxil. Ceftibuten alone was ineffective (ED₅₀ >128 mg/kg). | [7][12] |
| Neutropenic Murine Thigh Infection | 12 Ceftibuten-Resistant Enterobacterales isolates | In the presence of humanized ceftibuten exposures, the median ledaborbactam fAUC₀₋₂₄/MIC associated with bacteriostasis was 3.59. |[13][14] |
In a lethal murine septicemia model, the oral combination of this compound and ceftibuten protected mice from infection caused by KPC-producing K. pneumoniae, demonstrating potent efficacy where ceftibuten alone failed.[12] Furthermore, the neutropenic murine thigh infection model was used to define the pharmacokinetic/pharmacodynamic (PK/PD) index associated with efficacy.[11][13] The free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC) for ledaborbactam was identified as the PD driver.[11][14] These studies established the exposures required for bacteriostasis against a range of β-lactamase-producing Enterobacterales, supporting the continued clinical development and dose selection for this compound.[13][14]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its efficient conversion to the active moiety, ledaborbactam, and consistent oral bioavailability across multiple species.
Preclinical and Phase 1 studies in healthy volunteers have defined key pharmacokinetic parameters.
Table 3: Summary of Pharmacokinetic Parameters of Ledaborbactam
| Species | Dose (this compound) | Oral Bioavailability (F) | Plasma Half-Life (t₁/₂) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Mouse, Dog, Monkey | 5-10 mg/kg | 61-82% | Species-dependent (e.g., ~11 min in human plasma, longer in dogs/monkeys) | Consistent oral bioavailability across species. Rapid cleavage in intestinal S9 fractions. | [7] |
| Healthy Humans (SAD) | 100 - 1000 mg (single dose) | N/A | ~11-12 h (terminal half-life after multiple doses) | Dose-proportional increase in Ledaborbactam Cmax and AUC. Rapid absorption (Tmax 1.25-2 h). | [1][6] |
| Healthy Humans (MAD) | 75 - 500 mg (q8h for 10 days) | N/A | ~11-12 h | Less than dose-proportional increase in exposure after multiple doses. |[1][6] |
Following single oral doses in humans, ledaborbactam exposure (AUC and Cmax) increased in a dose-proportional manner.[1] The conversion from the prodrug is extensive, with levels of this compound being less than 2% of the active ledaborbactam exposures.[6] Co-administration with ceftibuten did not result in any clinically meaningful pharmacokinetic interactions.[1]
Experimental Protocols
A. In Vitro Susceptibility Testing
-
Methodology: Minimum inhibitory concentrations (MICs) were determined using the broth microdilution method in cation-adjusted Mueller-Hinton broth (CAMHB), following Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
-
Procedure: A standardized bacterial inoculum is added to a series of microtiter wells containing two-fold serial dilutions of the antimicrobial agents. Ledaborbactam was tested at a fixed concentration of 4 µg/mL in combination with ceftibuten.[4][11] The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth after incubation at 35°C for 16-20 hours.
-
Quality Control: Standard ATCC bacterial strains such as E. coli ATCC 25922 were used for quality control.[8]
B. Murine Septicemia (Lethal Infection) Model
-
Animal Model: Immunocompetent mice (e.g., Swiss Webster).
-
Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial suspension, such as KPC-producing K. pneumoniae.
-
Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with the investigational drugs. This compound and ceftibuten are administered orally.
-
Endpoint: The primary endpoint is survival over a defined period (e.g., 7 days). The 50% effective dose (ED₅₀), the dose required to protect 50% of the animals from death, is calculated using regression analysis.[7][12]
C. Neutropenic Murine Thigh Infection Model
-
Animal Model: Mice (e.g., ICR) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A defined inoculum of a test isolate (e.g., ~10⁶ CFU) is injected into the thigh muscle of the neutropenic mice.
-
Treatment: Treatment is initiated 2 hours post-inoculation. A human-simulated dosing regimen of ceftibuten is administered, along with escalating doses of ledaborbactam, typically via subcutaneous injection to precisely control exposures.[13][14]
-
Endpoint: At 24 hours, mice are euthanized, and the thighs are homogenized to quantify the bacterial burden (log₁₀ CFU/thigh). The change in bacterial count from 0-hour controls is plotted against the ledaborbactam fAUC₀₋₂₄/MIC. The Hill equation is used to model the exposure-response relationship and determine the fAUC/MIC value required for bacteriostasis (no change in CFU).[11][13][14]
Conclusion
The preclinical data for this compound provide a strong foundation for its clinical development. Its mechanism of action, involving the potent inhibition of a broad spectrum of serine β-lactamases, effectively restores the in vitro activity of ceftibuten against highly resistant Enterobacterales.[5][8] This activity translates to significant in vivo efficacy in established murine infection models.[7][13] The favorable pharmacokinetic profile, characterized by high oral bioavailability and efficient conversion to the active inhibitor, supports a viable oral dosing strategy.[1][7] Collectively, these findings underscore the potential of ceftibuten-ledaborbactam etzadroxil as a much-needed oral therapeutic option for treating complicated urinary tract infections caused by MDR pathogens, warranting its continued investigation in late-stage clinical trials.[1][14]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. venatorx.com [venatorx.com]
- 4. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. venatorx.com [venatorx.com]
- 9. basilea.com [basilea.com]
- 10. Ceftibuten/Ledaborbactam etzadroxil - VenatoRx Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 11. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. venatorx.com [venatorx.com]
Ceftibuten-Ledaborbactam: A Comprehensive Analysis of its In Vitro Activity Against Enterobacterales
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence and spread of multidrug-resistant (MDR) Enterobacterales represent a significant global health threat, limiting therapeutic options for common infections such as complicated urinary tract infections (cUTIs). Ceftibuten, an oral third-generation cephalosporin, is often rendered ineffective by the production of β-lactamase enzymes. Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable boronic acid β-lactamase inhibitor being developed to restore the activity of ceftibuten.[1][2] This technical guide provides a detailed overview of the spectrum of activity of the ceftibuten-ledaborbactam combination against a broad range of Enterobacterales isolates, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action
Ledaborbactam is a potent inhibitor of Ambler class A, C, and D serine β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase-48 (OXA-48).[1][3] It works by covalently and reversibly binding to the active site serine of these enzymes, thereby preventing the hydrolysis of ceftibuten.[1][2] This protective action restores the bactericidal activity of ceftibuten, which targets penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis.[4] Ledaborbactam itself does not possess antibacterial activity.[1]
Mechanism of action of ceftibuten-ledaborbactam.
In Vitro Activity
Numerous studies have demonstrated the potent in vitro activity of ceftibuten-ledaborbactam against a wide range of contemporary clinical isolates of Enterobacterales. The addition of ledaborbactam, typically at a fixed concentration of 4 µg/mL, significantly lowers the minimum inhibitory concentrations (MICs) of ceftibuten, particularly against resistant phenotypes.[5][6]
Overall Activity
Against a global surveillance collection of Enterobacterales, ceftibuten-ledaborbactam has shown broad activity. For instance, in a study of 406 isolates from a Phase 3 clinical trial in patients with cUTI, 98.8% of isolates were inhibited at a ceftibuten-ledaborbactam concentration of ≤1/4 µg/mL, with an MIC90 of 0.25/4 µg/mL.[7]
Activity Against Resistant Phenotypes
The combination maintains its potency against isolates with various resistance mechanisms. Data from multiple studies are summarized in the tables below.
| Organism Subset | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (at ≤1 µg/mL) | Reference |
| All Enterobacterales | 3,889 | ≤0.06 | 0.25 | 98.3 | [1] |
| Multidrug-Resistant (MDR) | 1,219 | 0.12 | 2 | 89.7 | [1] |
| Presumptive ESBL-Positive | 1,021 | 0.12 | 0.5 | 98.3 | [2] |
| Amoxicillin-Clavulanate-Nonsusceptible | 739 | 0.12 | 1 | 88.1 | [2] |
| Carbapenem-Nonsusceptible | 220 | 0.5 | >32 | 54.1 | [2] |
| Organism Subset (from Phase 3 cUTI study) | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Inhibited (at ≤1/4 µg/mL) | Reference |
| All Enterobacterales | 406 | 0.06/4 | 0.25/4 | 98.8 | [7] |
| Multidrug-Resistant (MDR) | 155 | 0.12/4 | 0.5/4 | 96.8 | [7] |
| ESBL Phenotype | 147 | 0.12/4 | 0.5/4 | 95.9 | [7] |
| Amoxicillin-Clavulanate Resistant (AMC-R) | 133 | 0.12/4 | 1/4 | 94.0 | [7] |
| Carbapenem-Resistant (CARB-R) | 10 | 0.25/4 | >64/4 | 70.0 | [7] |
Activity Against Genotypically Characterized Isolates
Ceftibuten-ledaborbactam has demonstrated robust activity against isolates harboring specific β-lactamase genes.
| Genotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (at ≤1 µg/mL) | Reference |
| CTX-M-9 Group | 135 | 0.12 | 0.25 | 96.3 | [2][8] |
| CTX-M-1 Group | 305 | 0.12 | 0.5 | 91.5 | [2][8] |
| SHV-Positive | 119 | 0.25 | 2 | 88.2 | [2][8] |
| KPC-Positive | 78 | 0.25 | 2 | 85.9 | [2][9] |
| OXA-48-Group-Positive | 41 | 0.25 | 2 | 82.9 | [2][9] |
Experimental Protocols
The in vitro activity data for ceftibuten-ledaborbactam are primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is employed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Ceftibuten and ledaborbactam analytical powders
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity
-
Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)[6]
Procedure:
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of ceftibuten are prepared in CAMHB. Ledaborbactam is added to each well at a fixed concentration, typically 4 µg/mL.[6]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of ceftibuten (in the presence of fixed-concentration ledaborbactam) that completely inhibits visible growth of the organism.
Workflow for MIC determination by broth microdilution.
Spectrum of Activity Against β-Lactamase Producers
The efficacy of ceftibuten-ledaborbactam is directly linked to the types of β-lactamases produced by the Enterobacterales isolates.
Activity against different β-lactamase classes.
Conclusion
Ceftibuten-ledaborbactam demonstrates potent in vitro activity against a broad spectrum of Enterobacterales, including multidrug-resistant isolates and those producing a variety of serine β-lactamases. The addition of ledaborbactam effectively restores the activity of ceftibuten against many clinically important resistant pathogens. These data support the continued development of ceftibuten-ledaborbactam as a promising oral therapeutic option for the treatment of infections caused by resistant Enterobacterales, particularly complicated urinary tract infections.[7] Further clinical studies are essential to fully elucidate its role in the clinical setting.
References
- 1. journals.asm.org [journals.asm.org]
- 2. venatorx.com [venatorx.com]
- 3. researchgate.net [researchgate.net]
- 4. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. venatorx.com [venatorx.com]
- 8. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Conversion of Ledaborbactam Etzadroxil to Active Ledaborbactam: A Technical Guide
Introduction
Ledaborbactam etzadroxil (formerly VNRX-7145) is an orally bioavailable prodrug of ledaborbactam (formerly VNRX-5236), a novel, broad-spectrum β-lactamase inhibitor.[1][2] Ledaborbactam is being developed in combination with the oral third-generation cephalosporin, ceftibuten, to address the growing threat of infections caused by drug-resistant Enterobacterales that produce serine β-lactamases.[1][3] The combination of ceftibuten and ledaborbactam has demonstrated potent in vitro activity against a wide range of these resistant bacteria.[4][5] The clinical efficacy of this combination relies on the efficient in vivo conversion of the prodrug, this compound, into its active form, ledaborbactam. This technical guide provides a comprehensive overview of the metabolic conversion of this compound, summarizing key pharmacokinetic data, outlining experimental protocols, and visualizing the metabolic pathway.
The Metabolic Pathway: From Prodrug to Active Inhibitor
This compound is designed for enhanced oral absorption, after which it undergoes rapid and extensive hydrolysis by esterases to release the active ledaborbactam. This conversion is a critical step in the drug's mechanism of action.
References
- 1. venatorx.com [venatorx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Interactions of Ledaborbactam with Serine β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between ledaborbactam (formerly VNRX-5236), a novel boronic acid-based β-lactamase inhibitor, and its target serine β-lactamases. This document collates available quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a vital resource for researchers in antimicrobial drug discovery and development.
Introduction to Ledaborbactam and its Mechanism of Action
Ledaborbactam is a potent, broad-spectrum inhibitor of Ambler class A, C, and D serine β-lactamases.[1][2] It is under development in an oral combination with the cephalosporin ceftibuten to combat infections caused by multidrug-resistant Enterobacterales that produce extended-spectrum β-lactamases (ESBLs) and carbapenemases.[2][3]
The primary mechanism of action of ledaborbactam involves the formation of a reversible covalent bond with the catalytic serine residue in the active site of serine β-lactamases.[1][2] This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state and preventing the degradation of partner β-lactam antibiotics.[1][4]
dot
Caption: Ledaborbactam's mechanism of action.
Quantitative Analysis of Ledaborbactam's Inhibitory Activity
The potency of ledaborbactam has been quantified against a range of clinically significant serine β-lactamases. The following tables summarize the available 50% inhibitory concentrations (IC50), inhibition constants (Ki), and inactivation efficiencies (k2/Ki).
Table 1: 50% Inhibitory Concentrations (IC50) of Ledaborbactam against Serine β-Lactamases [1]
| β-Lactamase | Ambler Class | Enzyme Subtype | IC50 (μM) |
| KPC-2 | A | Carbapenemase | 0.03 |
| CTX-M-15 | A | ESBL | 0.01 |
| SHV-5 | A | ESBL | 0.05 |
| P99AmpC | C | Cephalosporinase | 0.02 |
| CMY-2 | C | Cephalosporinase | 0.04 |
| OXA-1 | D | Oxacillinase | 0.23 |
| OXA-48 | D | Carbapenemase | 0.11 |
Table 2: Kinetic Parameters of Ledaborbactam Inhibition [1]
| β-Lactamase | Ambler Class | Ki (μM) | k2/Ki (10^4 M^-1s^-1) | Residence Time (t1/2, min) |
| KPC-2 | A | 0.11 | 2.9 | 46 |
| CTX-M-15 | A | 0.01 | 4.8 | 15 |
| SHV-5 | A | 0.04 | 1.1 | 5 |
| P99AmpC | C | 0.01 | 6.0 | 11 |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the molecular interactions of ledaborbactam.
Purification of Recombinant β-Lactamases
The purification of β-lactamases is a prerequisite for in vitro kinetic and structural studies. A common method involves affinity chromatography.
dot
Caption: General workflow for β-lactamase purification.
Detailed Protocol for Phenylboronate Affinity Chromatography:
-
Column Preparation: A phenylboronate agarose column is equilibrated with a suitable buffer (e.g., 10 mM Tris, pH 7.0).
-
Sample Loading: The clarified cell lysate containing the β-lactamase is loaded onto the column.
-
Washing: The column is washed with a high-salt buffer (e.g., 10 mM Tris, 0.5 M NaCl, pH 7.0) to remove non-specifically bound proteins.
-
Elution: The β-lactamase is eluted from the column using a buffer containing a competing boronic acid and high salt (e.g., 0.5 M boronate, 0.5 M NaCl, pH 7.0).
-
Further Purification: The eluted fractions are often further purified by size-exclusion chromatography to remove any remaining impurities and for buffer exchange.
Enzyme Kinetics Assays for IC50 and Ki Determination
Enzyme kinetics studies are crucial for quantifying the inhibitory potency of ledaborbactam.
dot
Caption: Workflow for determining IC50 and Ki values.
Detailed Protocol for IC50 Determination:
-
Reagents:
-
Assay Buffer: e.g., 50 mM sodium phosphate buffer, pH 7.0.
-
Enzyme: Purified β-lactamase at a fixed concentration.
-
Substrate: A chromogenic substrate such as nitrocefin, cefotaxime, or imipenem, depending on the specific enzyme.[1]
-
Inhibitor: Serial dilutions of ledaborbactam.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of ledaborbactam.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate.
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the reaction progress curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Determination of Ki:
The inhibition constant (Ki) is determined by performing the kinetic assays at multiple substrate concentrations. The data are then globally fitted to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.
In Vitro Susceptibility Testing (MIC Determination)
Minimum Inhibitory Concentration (MIC) testing is performed to evaluate the efficacy of the ceftibuten-ledaborbactam combination against various bacterial isolates.
Detailed Protocol for Broth Microdilution:
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is typically used.
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Drug Concentrations: Prepare serial twofold dilutions of ceftibuten in the presence of a fixed concentration of ledaborbactam (e.g., 4 µg/mL).[2]
-
Incubation: Inoculate the drug-containing wells with the bacterial suspension and incubate at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of ceftibuten that completely inhibits visible bacterial growth.
Structural Insights into Ledaborbactam Binding
As of the latest available data, there are no publicly deposited crystal structures of ledaborbactam in complex with a serine β-lactamase in the Protein Data Bank (PDB). However, based on its boronic acid structure and the known interactions of other boronic acid inhibitors, a model of its binding can be proposed.
The boronic acid moiety of ledaborbactam is expected to form a covalent bond with the hydroxyl group of the active site serine. The oxygen atoms of the boronate would then be stabilized by interactions with the oxyanion hole, which is formed by the backbone amides of key residues in the active site. The remainder of the ledaborbactam molecule would likely engage in various non-covalent interactions with other active site residues, contributing to its binding affinity and specificity.
Conclusion
Ledaborbactam is a promising β-lactamase inhibitor with potent activity against a wide range of serine β-lactamases. Its mechanism of reversible covalent inhibition, coupled with a prolonged residence time in the active site of key enzymes like KPC-2, makes it an effective partner for β-lactam antibiotics. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working to understand and combat β-lactamase-mediated antibiotic resistance. Further structural studies are warranted to fully elucidate the precise binding mode of ledaborbactam and to guide the development of next-generation β-lactamase inhibitors.
References
- 1. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. venatorx.com [venatorx.com]
- 4. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftibuten-Ledaborbactam
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ceftibuten-ledaborbactam is an investigational oral antibiotic combination currently under development for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis, caused by multi-drug resistant (MDR) Enterobacterales.[1][2][3][4] This combination consists of ceftibuten, a third-generation cephalosporin, and ledaborbactam, a novel, orally bioavailable boronic acid β-lactamase inhibitor.[1][2]
Ceftibuten exerts its bactericidal activity by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[1] Ledaborbactam protects ceftibuten from degradation by a broad spectrum of serine β-lactamases, including Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and class D (e.g., OXA-48-like) enzymes.[1][2][5] This restoration of ceftibuten's activity makes the combination a promising oral treatment option against many ceftibuten-resistant Enterobacterales.[1][5] Ledaborbactam itself does not possess antibacterial activity.[2]
These application notes provide detailed protocols for the in vitro susceptibility testing of ceftibuten-ledaborbactam against Enterobacterales, primarily focusing on the broth microdilution method as described in peer-reviewed studies and in alignment with the standards of the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action of Ceftibuten-Ledaborbactam
Caption: Mechanism of action of ceftibuten-ledaborbactam.
Quality Control
Quality control (QC) testing should be performed on each day of testing to ensure the accuracy and reproducibility of the results. The recommended QC strains and their expected Minimal Inhibitory Concentration (MIC) ranges for ceftibuten-ledaborbactam are listed below. These ranges are based on published data and should be verified against the latest CLSI M100 document for any official updates.[5][6]
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Ceftibuten-ledaborbactam | 0.03 - 0.12 |
| Klebsiella pneumoniae ATCC® BAA-1705™ | Ceftibuten-ledaborbactam | 0.12 - 0.5 |
Note: Ledaborbactam is tested at a fixed concentration of 4 µg/mL.
Experimental Protocols
The following protocols are based on CLSI guidelines and published studies on ceftibuten-ledaborbactam.
Protocol 1: Broth Microdilution MIC Testing
The broth microdilution method is the standard reference method for determining the MIC of ceftibuten-ledaborbactam.
Materials:
-
Ceftibuten powder (analytical grade)
-
Ledaborbactam powder (analytical grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
QC strains (E. coli ATCC 25922, K. pneumoniae BAA-1705)
-
0.5 McFarland turbidity standard
-
Sterile saline or water
-
Incubator (35°C ± 2°C, ambient air)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of ceftibuten and ledaborbactam at a concentration of ≥1000 µg/mL in their recommended solvents.
-
Further dilutions should be made in sterile water or CAMHB.
-
-
Preparation of Microtiter Plates:
-
This protocol requires a fixed concentration of ledaborbactam at 4 µg/mL in all wells.
-
Prepare intermediate dilutions of ceftibuten in CAMHB containing 8 µg/mL of ledaborbactam. This will be diluted 1:1 with the bacterial inoculum to achieve the final 4 µg/mL concentration of ledaborbactam.
-
Dispense 50 µL of the appropriate ceftibuten/ledaborbactam dilutions into each well of the 96-well plate to achieve the desired final concentration range of ceftibuten (e.g., 0.015 to 128 µg/mL).
-
Include a growth control well (50 µL of CAMHB with 8 µg/mL ledaborbactam, no ceftibuten) and a sterility control well (100 µL of uninoculated CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) non-selective agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB) to get ~10⁶ CFU/mL, which is then added to the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well (except the sterility control well). This brings the total volume to 100 µL per well.
-
Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of ceftibuten (in the presence of 4 µg/mL ledaborbactam) that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
Interpret the MICs based on the established breakpoints. As of late 2022, provisional breakpoints have been used in studies, such as ≤1 µg/mL for susceptible.[2][7] Refer to the latest CLSI or EUCAST guidelines for official clinical breakpoints.
-
Caption: Workflow for ceftibuten-ledaborbactam broth microdilution.
Protocol 2: Disk Diffusion Susceptibility Testing
As of the latest available information, standardized disk diffusion interpretive criteria for ceftibuten-ledaborbactam have not been formally established by CLSI or EUCAST. The development of such criteria would require correlation studies with the reference broth microdilution method to determine the appropriate disk content and zone diameter breakpoints. For ceftibuten alone, 30 µg disks have been used.[8] Researchers interested in this method should follow the general Kirby-Bauer disk diffusion protocol outlined in CLSI document M02.
Caption: General workflow for Kirby-Bauer disk diffusion testing.
Protocol 3: Agar Dilution Susceptibility Testing
Similar to disk diffusion, a specific standardized protocol for agar dilution of ceftibuten-ledaborbactam is not widely available. The general procedure follows CLSI document M07. This method involves incorporating serial dilutions of ceftibuten into Mueller-Hinton agar, with ledaborbactam added to each plate at a fixed concentration of 4 µg/mL, before the agar solidifies. The plates are then inoculated with the test organisms and incubated.
Data Presentation
The in vitro activity of ceftibuten-ledaborbactam has been evaluated against large collections of clinical isolates. The data below summarizes the MIC values for ceftibuten-ledaborbactam, with ledaborbactam at a fixed concentration of 4 µg/mL.
Table 1: Ceftibuten-Ledaborbactam MIC Values against Enterobacterales
| Organism Subset | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (at ≤1 µg/mL) |
| All Enterobacterales | 3,889 | ≤0.03 | 0.25 | 98.8% |
| Multi-Drug Resistant (MDR) | 1,219 | 0.06 | 2 | 89.7% |
| ESBL-Positive Phenotype | 711 | 0.12 | 0.5 | 98.3% |
| KPC-Positive | - | - | 2 | 85.9% |
| OXA-48-Group-Positive | - | - | 2 | 82.9% |
Data compiled from studies published in 2022.[2][4][9] MIC values are for ceftibuten in the presence of 4 µg/mL ledaborbactam.
Table 2: MIC Fold-Reduction with Ledaborbactam
The addition of ledaborbactam significantly reduces the MIC of ceftibuten for resistant isolates.
| Organism | Ceftibuten MIC Range (µg/mL) | Ceftibuten-Ledaborbactam MIC Range (µg/mL) | Fold-Reduction in MIC |
| E. coli (ceftibuten-resistant) | >32 - 128 | 0.12 - 2 | >32 to 1024-fold |
| K. pneumoniae (ceftibuten-resistant) | >64 - 128 | 0.12 - 2 | >32 to 1024-fold |
Data from a 2022 study on 12 ceftibuten-resistant isolates.[5][6] Ledaborbactam was at a fixed concentration of 4 µg/mL.
References
- 1. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Ceftibuten + ledaborbactam etzadroxil) by VenatoRx Pharmaceuticals for Enterobacteriaceae Infections: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. venatorx.com [venatorx.com]
- 7. venatorx.com [venatorx.com]
- 8. Interpretive criteria and quality control limits for ceftibuten disk susceptibility tests. Collaborative Antimicrobial Susceptibility Testing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application of Ledaborbactam in the Study of ESBL-Producing Escherichia coli Strains
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Extended-spectrum β-lactamases (ESBLs) are a significant mechanism of resistance in Gram-negative bacteria, particularly Escherichia coli, rendering many cephalosporin antibiotics ineffective. Ledaborbactam (formerly VNRX-5236) is a novel, broad-spectrum boronic acid β-lactamase inhibitor.[1][2] When combined with a β-lactam antibiotic such as ceftibuten, ledaborbactam restores its activity against many ESBL-producing Enterobacterales.[3] This document provides detailed application notes and protocols for researchers studying the efficacy of ledaborbactam against ESBL-producing E. coli. Ledaborbactam is under development in an oral prodrug form, ledaborbactam etzadroxil, which undergoes rapid biotransformation to the active ledaborbactam.[1][2]
Mechanism of Action
Ledaborbactam works by inhibiting the activity of Ambler class A, C, and D β-lactamases.[1][2] It covalently and reversibly binds to the active site serine of these enzymes, preventing the hydrolysis of the β-lactam ring of partner antibiotics like ceftibuten.[1][2] This protective action restores the antibiotic's ability to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death. Ledaborbactam itself does not possess antibacterial activity.[1][2]
References
- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. venatorx.com [venatorx.com]
- 3. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ledaborbactam Etzadroxil in a Murine Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for utilizing the neutropenic murine thigh infection model to evaluate the in vivo efficacy of Ledaborbactam Etzadroxil in combination with a beta-lactam antibiotic.
This compound is an orally active prodrug of ledaborbactam, a broad-spectrum beta-lactamase inhibitor.[1][2] It is designed to be co-administered with beta-lactam antibiotics to overcome bacterial resistance mediated by beta-lactamase enzymes of Ambler classes A, C, and D.[1][3] The neutropenic murine thigh infection model is a well-established and highly standardized in vivo model for the preclinical evaluation of antimicrobial agents.[4][5] This model is particularly useful for assessing the efficacy of new antimicrobial compounds and for determining their pharmacokinetic/pharmacodynamic (PK/PD) parameters.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating ceftibuten/ledaborbactam in a neutropenic murine thigh infection model against various Enterobacterales isolates.
Table 1: Bacterial Burden in Thigh Tissue
| Treatment Group | Initial Bacterial Burden (log10 CFU/thigh) | Bacterial Burden at 24h (log10 CFU/thigh) | Change in Bacterial Burden (log10 CFU/thigh) |
| Untreated Control | 5.96 ± 0.24 | 9.08 ± 0.93 | +3.12 ± 0.93 |
| Humanized Ceftibuten Monotherapy | 5.96 ± 0.24 | 8.47 ± 1.09 | +2.51 ± 1.09 |
| Ceftibuten + Ledaborbactam | 5.96 ± 0.24 | Varies based on ledaborbactam exposure | Dose-dependent reduction |
Data synthesized from a study by Fratoni et al. (2023).[6][7][8]
Table 2: Ledaborbactam Pharmacodynamic Target for Bacteriostasis
| Parameter | Value |
| Median ledaborbactam fAUC0–24/MIC for stasis (individual isolates) | 3.59 |
| Median ledaborbactam fAUC0–24/MIC for stasis (composite model) | 6.92 |
fAUC0–24/MIC: ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration.[6][7][8]
Experimental Protocols
This section details the methodology for conducting a neutropenic murine thigh infection model to assess the efficacy of this compound.
Animal Model
-
Species: Specific-pathogen-free, female ICR (CD-1) mice.[5][9][10]
-
Maintenance: Animals should be maintained in accordance with institutional and national guidelines for laboratory animal care.[9]
Induction of Neutropenia
To mimic the immunocompromised state often seen in patients with severe bacterial infections, mice are rendered neutropenic.[4]
-
Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection.[6][9][10]
-
Administer a second dose of cyclophosphamide at 100 mg/kg one day before infection.[6][9][10]
-
This regimen typically results in a neutrophil count of ≤100/mm³.[9]
Inoculum Preparation
-
Select ceftibuten-resistant clinical isolates of Enterobacterales (e.g., Klebsiella pneumoniae, Escherichia coli).[6][7]
-
Prior to the experiment, subculture the isolates twice on Trypticase soy agar with 5% sheep blood and incubate for 18 to 24 hours.[7]
-
Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 10⁷ CFU/mL.[9][10]
Thigh Infection
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).[11]
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of one leg.[7][9] This should result in an initial bacterial burden of approximately 10⁵ to 10⁶ CFU/thigh.[7]
Drug Administration
-
Two hours post-infection, begin antimicrobial therapy.[9][10][12]
-
Administer this compound orally (e.g., via gavage) and the partner beta-lactam (e.g., ceftibuten) subcutaneously.[3][6]
-
Dosing regimens should be designed to mimic human pharmacokinetic profiles.[6] This may require prior pharmacokinetic studies in mice to establish the appropriate dosing.
-
Include control groups: untreated (vehicle control) and beta-lactam monotherapy.[7][10]
Sample Collection and Processing
-
At 24 hours post-treatment, euthanize the mice.[9][10] A cohort of mice should also be euthanized at the 0-hour time point (just before treatment initiation) to determine the initial bacterial load.[7]
-
Homogenize the thigh tissue in a fixed volume of sterile saline or PBS (e.g., 3 mL).[9][10]
-
Perform serial ten-fold dilutions of the thigh homogenate.[9][10]
-
Plate 100 µL of appropriate dilutions onto Mueller-Hinton agar (MHA) or other suitable growth media.[9]
-
Enumerate the bacterial colonies to determine the number of CFU per gram of thigh tissue.[10]
Visualizations
Mechanism of Action: Beta-Lactamase Inhibition
Caption: Ledaborbactam protects beta-lactam antibiotics from degradation by beta-lactamase enzymes.
Experimental Workflow: Murine Thigh Infection Model
Caption: Workflow for the neutropenic murine thigh infection model.
References
- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. imquestbio.com [imquestbio.com]
- 6. venatorx.com [venatorx.com]
- 7. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Murine thigh infection model. [bio-protocol.org]
- 10. noblelifesci.com [noblelifesci.com]
- 11. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Quantification of Ledaborbactam in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ledaborbactam in biological matrices, primarily human plasma. Ledaborbactam is a novel β-lactamase inhibitor, and its accurate quantification is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for ledaborbactam.
Introduction
Ledaborbactam is a β-lactamase inhibitor being developed in combination with the oral cephalosporin ceftibuten to combat infections caused by multidrug-resistant Enterobacterales.[1][2] Understanding the pharmacokinetic profile of ledaborbactam is essential for determining its efficacy and safety. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the quantification of ledaborbactam in plasma, based on established bioanalytical methods for similar compounds.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of ledaborbactam from plasma samples.
Protocol:
-
Allow plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled ledaborbactam).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 2,000 x g for 2 minutes.
-
Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and resolution.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Example Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be optimized by infusing a standard solution of ledaborbactam and its internal standard. |
Method Validation and Performance
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized below. The provided data are representative and should be confirmed in the user's laboratory.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To cover expected concentrations in study samples. | 10.0 - 10,000 ng/mL[3][4] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -8% to +10% |
| Recovery | Consistent, precise, and reproducible. | > 85% |
| Matrix Effect | Internal standard should compensate for any matrix effects. | Minimal to no significant matrix effect observed. |
| Stability | Analyte should be stable under various storage and processing conditions. | Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature. |
Visualizations
References
- 1. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. venatorx.com [venatorx.com]
- 3. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 4. Ultra-performance liquid chromatography-tandem mass spectrometric method for quantitation of the recently Food and Drug Administration approved combination of vaborbactam and meropenem in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Ledaborbactam Etzadroxil in Complicated Urinary Tract Infections (cUTIs)
Introduction
Ledaborbactam etzadroxil is an orally bioavailable prodrug of ledaborbactam, a novel, broad-spectrum, cyclic boronate β-lactamase inhibitor (BLI).[1][2] It is being developed in combination with the oral third-generation cephalosporin, ceftibuten, for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis, caused by multidrug-resistant (MDR) Enterobacterales.[2][3] Ledaborbactam itself lacks antibacterial activity but functions by inhibiting Ambler class A, C, and D β-lactamase enzymes, thereby restoring the in vitro activity of ceftibuten against many resistant bacterial strains.[2][4] The combination of ceftibuten and this compound has been granted Qualified Infectious Disease Product (QIDP) and Fast Track designations by the U.S. Food and Drug Administration (FDA) for the treatment of cUTIs.[3] These application notes provide detailed protocols for preclinical in vitro and in vivo models to evaluate the efficacy of this compound in combination with ceftibuten for the treatment of cUTIs.
Mechanism of Action
Ledaborbactam is a potent inhibitor of a wide range of serine β-lactamases, including extended-spectrum β-lactamases (ESBLs), serine carbapenemases (like KPC), and AmpC enzymes.[1] In the presence of ledaborbactam, ceftibuten, a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), is protected from degradation by these enzymes.[5][6] The oral prodrug, this compound, is rapidly and extensively converted to the active ledaborbactam form in vivo.[2][7]
Data Presentation
Table 1: In Vitro Activity of Ceftibuten-Ledaborbactam against Enterobacterales
| Organism Subset | Ceftibuten-Ledaborbactam MIC90 (µg/mL) | % Susceptibility at ≤1 µg/mL | Reference |
| All Enterobacterales (n=406 from cUTI study) | 0.25 | 98.8 | [1] |
| Multidrug-Resistant (MDR) Enterobacterales | 0.5 | 96.8 | [1] |
| ESBL-producing Enterobacterales | 0.5 | 95.9 | [1] |
| Amoxicillin-Clavulanate-Resistant (AMC-R) | 1.0 | 94.0 | [1] |
| CTX-M-9 group positive | 0.25 | 96.3 | [2][7] |
| CTX-M-1 group positive | 0.5 | 91.5 | [2][7] |
| KPC-positive | 2.0 | 85.9 | [2][7] |
| OXA-48-group-positive | 2.0 | 82.9 | [2][7] |
Note: Ledaborbactam concentration was fixed at 4 µg/mL for in vitro testing. MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models and Humans
| Species | Dose (mg/kg) | Oral Bioavailability (F%) | Plasma Half-life | Reference |
| Mouse | 5-10 | 61-82 | ~11 min (rodent species) | [4] |
| Dog | 5-10 | 61-82 | 43.9 min | [4] |
| Monkey | 5-10 | 61-82 | 22.0 min | [4] |
| Human | N/A | At least 68% | ~11-12 hours (steady state) | [4][8][9] |
Note: Urinary excretion is the primary route of elimination for ledaborbactam in humans, with approximately 84% of the drug excreted unchanged in the urine.[8]
Table 3: In Vivo Efficacy of Ceftibuten-Ledaborbactam in Murine Infection Models
| Model | Bacterial Strains | Key Findings | Reference |
| Lethal Murine Septicemia | Not specified | ED50 of 12.9 mg/kg for this compound with ceftibuten. | [4] |
| Neutropenic Murine Thigh Infection | 12 ceftibuten-resistant clinical isolates (K. pneumoniae, E. coli, E. cloacae) | Median ledaborbactam fAUC0–24/MIC for bacteriostasis was 3.59. | [10][11] |
| Murine UTI (Pyelonephritis and Cystitis) | 10 urogenic Enterobacterales (ESBL, KPC, OXA-48) | Human-simulated regimens resulted in marked bacterial reduction in both kidney and bladder. | [12] |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing - Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of ceftibuten in combination with a fixed concentration of ledaborbactam against bacterial isolates, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Ceftibuten and ledaborbactam analytical powders
-
Bacterial isolates grown to a 0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Reagent Preparation:
-
Plate Preparation:
-
Dispense 50 µL of CAMHB with ledaborbactam into each well of a 96-well plate.
-
Create a two-fold serial dilution of ceftibuten across the plate, leaving wells for positive (no drug) and negative (no bacteria) controls.
-
-
Inoculum Preparation:
-
From an overnight culture plate, select colonies and suspend in saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final inoculum of ~5 x 105 CFU/mL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of ceftibuten (in the presence of fixed ledaborbactam) that completely inhibits visible bacterial growth.
-
Protocol 2: Murine Model of Complicated Urinary Tract Infection (cUTI)
This protocol describes the establishment of an ascending UTI in female mice, which is a standard model for studying cUTIs.[13][14]
Materials:
-
Female mice (e.g., C3H/HeN or outbred Ssc-CF1), 6-8 weeks old.[14]
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Uropathogenic E. coli (UPEC) strain.
-
Sterile, small-diameter polyethylene catheter.
-
Syringes and needles.
-
Sterile PBS.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate method.
-
Gently clean the urethral opening with a suitable antiseptic.
-
-
Infection:
-
Carefully insert the sterile catheter through the urethra into the bladder.
-
Instill a 50 µL suspension of UPEC (~1-2 x 108 CFU) directly into the bladder.[13]
-
Withdraw the catheter.
-
-
Post-Infection Monitoring:
-
Allow the animals to recover from anesthesia.
-
Monitor the animals daily for clinical signs of infection (e.g., weight loss, lethargy, ruffled fur).
-
-
Treatment Protocol:
-
Initiate treatment at a predetermined time post-infection (e.g., 24 hours).
-
Administer ceftibuten-ledaborbactam etzadroxil orally via gavage. Dosing regimens should be designed to simulate human exposures.[12]
-
Include control groups: vehicle-treated and ceftibuten-only treated animals.
-
-
Endpoint Analysis:
-
At the study endpoint (e.g., 24 or 48 hours after treatment initiation), humanely euthanize the mice.
-
Aseptically harvest the bladder and both kidneys.
-
-
Determination of Bacterial Burden:
-
Homogenize each organ separately in sterile PBS.
-
Perform serial dilutions of the homogenates and plate onto appropriate agar (e.g., MacConkey or LB agar).
-
Incubate plates overnight at 37°C.
-
Count the colonies to determine the CFU per organ. Results are typically expressed as log10 CFU/g of tissue.[12]
-
Conclusion
The preclinical models described provide a robust framework for evaluating the efficacy of ceftibuten-ledaborbactam etzadroxil for the treatment of cUTIs caused by MDR Enterobacterales. In vitro susceptibility testing confirms the potentiation of ceftibuten's activity by ledaborbactam against a wide range of resistant isolates.[1] The murine thigh infection model is valuable for defining pharmacokinetic/pharmacodynamic (PK/PD) targets, while the murine UTI model demonstrates efficacy at the site of infection.[10][12] The data gathered from these models, showing significant bacterial reduction in both the bladder and kidneys, supports the continued clinical development of this combination as a much-needed oral therapeutic option for cUTIs.[12]
References
- 1. venatorx.com [venatorx.com]
- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. basilea.com [basilea.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ceftibuten/Ledaborbactam etzadroxil - VenatoRx Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 6. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. venatorx.com [venatorx.com]
- 12. In vivo activity of ceftibuten-ledaborbactam oral combination against serine-β-lactamase-producing Enterobacterales: an assessment in the pyelonephritis and cystitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strengths and Limitations of Model Systems for the Study of Urinary Tract Infections and Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Use of Ceftibuten-Ledaborbactam to Overcome Carbapenem Resistance in Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenem-resistant Klebsiella pneumoniae (CRKP) represents a significant global health threat, limiting therapeutic options for severe infections. The emergence of β-lactamase enzymes, particularly carbapenemases, is a primary mechanism of resistance. Ceftibuten, a third-generation oral cephalosporin, is typically ineffective against such strains.[1] Ledaborbactam, a novel bicyclic boronate β-lactamase inhibitor, is being developed to restore the activity of ceftibuten against multidrug-resistant Enterobacterales.[1][2] This document provides detailed application notes on the mechanism of action of ceftibuten-ledaborbactam, quantitative data on its efficacy against CRKP, and a comprehensive protocol for in vitro susceptibility testing.
Mechanism of Action
Ceftibuten exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[3][4][5] However, in carbapenem-resistant Klebsiella pneumoniae, the production of carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), leads to the hydrolysis of the β-lactam ring of ceftibuten, rendering it inactive.
Ledaborbactam is a potent inhibitor of Ambler class A, C, and D β-lactamases, which include KPCs.[1][2] It covalently and reversibly binds to the active site serine of these enzymes, protecting ceftibuten from degradation.[2][6] This synergistic action restores the antibacterial activity of ceftibuten against many carbapenem-resistant strains.
Data Presentation
The following tables summarize the in vitro activity of ceftibuten-ledaborbactam against carbapenem-resistant Klebsiella pneumoniae. Ledaborbactam was tested at a fixed concentration of 4 mg/L.
Table 1: Susceptibility of Carbapenem-Resistant K. pneumoniae to Ceftibuten-Ledaborbactam and Comparator Agents
| Antimicrobial Agent | N | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible (CLSI, ≤8 mg/L) | % Susceptible (EUCAST, ≤1 mg/L) |
| Ceftibuten-Ledaborbactam | 200 | - | - | 99.0% | 92.5% |
| Ceftibuten | 200 | - | - | 30.5% | 4.5% |
| Ceftazidime-Avibactam | 200 | - | - | 98.0% | - |
| Meropenem-Vaborbactam | 200 | - | - | 95.5% | - |
| Cefepime-Taniborbactam | 200 | - | - | 99.5% | - |
| Amikacin | 200 | - | - | 60.0% | - |
| Colistin | 200 | - | - | 77.0% | - |
| Tigecycline | 200 | - | - | 88.5% | - |
| Data compiled from a study on 200 carbapenem-resistant Klebsiella pneumoniae isolates.[1] |
Table 2: Activity of Ceftibuten-Ledaborbactam Against K. pneumoniae with Characterized Carbapenemases
| Carbapenemase Genotype | N | Ceftibuten-Ledaborbactam MIC90 (mg/L) | % Susceptible at ≤1 mg/L |
| KPC-positive | - | 2 | 85.9% |
| OXA-48-group-positive | - | 2 | 82.9% |
| Data from a study evaluating ceftibuten-ledaborbactam against specific serine carbapenemase genotypes.[2][6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antimicrobial susceptibility testing.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Ceftibuten and ledaborbactam powder
-
Carbapenem-resistant Klebsiella pneumoniae isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Workflow for Broth Microdilution MIC Testing:
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of ceftibuten and ledaborbactam in an appropriate solvent (e.g., DMSO for ledaborbactam).[2]
-
Prepare working solutions of ceftibuten in CAMHB at twice the desired final concentrations.
-
Prepare a working solution of ledaborbactam in CAMHB to achieve the fixed final concentration of 4 mg/L when added to the wells.
-
-
Preparation of Microtiter Plates:
-
Aseptically dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of ceftibuten working solution to the first column.
-
Perform serial two-fold dilutions of ceftibuten across the plate by transferring 50 µL from one column to the next.
-
Add the appropriate volume of the ledaborbactam working solution to each well to achieve a final concentration of 4 mg/L.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of K. pneumoniae.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized, diluted bacterial suspension.
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of ceftibuten (in the presence of a fixed concentration of ledaborbactam) that completely inhibits visible growth.
-
Quality Control:
-
Concurrently test reference strains with known MIC values (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705) to ensure the accuracy of the testing procedure.
Conclusion
Ceftibuten-ledaborbactam demonstrates significant in vitro activity against carbapenem-resistant Klebsiella pneumoniae, including strains producing KPC and OXA-48 carbapenemases. Ledaborbactam effectively restores the antimicrobial activity of ceftibuten by inhibiting key β-lactamase enzymes. The provided data and protocols offer a framework for researchers and drug development professionals to evaluate the potential of this combination in combating infections caused by these challenging pathogens. Adherence to standardized protocols, such as those outlined by CLSI, is crucial for obtaining accurate and reproducible results.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. journals.asm.org [journals.asm.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. goldbio.com [goldbio.com]
- 5. dokumen.pub [dokumen.pub]
- 6. protocols.io [protocols.io]
Application Notes and Protocols for In Vivo Pharmacodynamic Studies of Ledaborbactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable, broad-spectrum boronic acid β-lactamase inhibitor.[1][2] It is being developed in combination with the oral third-generation cephalosporin, ceftibuten, to combat infections caused by multidrug-resistant (MDR) Enterobacterales that produce serine β-lactamases.[1][3][4][5] Ledaborbactam itself does not possess antibacterial activity but functions by inhibiting β-lactamase enzymes, thereby restoring the efficacy of ceftibuten.[2] This document provides detailed application notes and protocols for designing and conducting in vivo pharmacodynamic (PD) studies of ledaborbactam in combination with a partner β-lactam, such as ceftibuten.
Ledaborbactam, through its active form, covalently and reversibly binds to the active site serine of Ambler class A, C, and D β-lactamases, protecting the partner β-lactam from hydrolysis.[2] The prodrug, ledaborbactam etzadroxil (formerly VNRX-7145), undergoes rapid and extensive biotransformation to the active ledaborbactam in vivo.[2]
Mechanism of Action: β-Lactamase Inhibition
The primary mechanism of resistance to β-lactam antibiotics in many Gram-negative bacteria is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Ledaborbactam acts as a β-lactamase inhibitor, effectively neutralizing this resistance mechanism.
Caption: Mechanism of action of a β-lactam antibiotic in the presence of β-lactamase and the inhibitory action of ledaborbactam.
Experimental Design for In Vivo Pharmacodynamic Studies
The neutropenic murine thigh infection model is a well-established and highly utilized model for evaluating the in vivo efficacy of antimicrobial agents, including β-lactam/β-lactamase inhibitor combinations.[1][3][4][5] This model allows for the determination of the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy. For ledaborbactam, the key PK/PD index is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0–24/MIC).[3]
Key Components of the Experimental Design:
-
Animal Model: Neutropenic mice are typically used to minimize the contribution of the host immune system, thereby isolating the effect of the antimicrobial agent.
-
Bacterial Strains: A panel of clinically relevant bacterial isolates, such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, expressing various β-lactamases should be used.[3][4][5]
-
Humanized Dosing Regimens: Dosing regimens in mice are designed to simulate the plasma concentration-time profiles observed in humans for the partner β-lactam (e.g., ceftibuten 600 mg every 12 hours).[3][4][5]
-
Dose-Ranging Studies: Escalating doses of ledaborbactam are administered in combination with the humanized dose of the partner β-lactam to determine the exposure required for a specific endpoint (e.g., bacteriostasis or a 1-log10 reduction in bacterial burden).[3][6]
-
Pharmacokinetic Analysis: Plasma samples are collected at various time points to determine the concentration of both the partner β-lactam and ledaborbactam, allowing for the calculation of PK parameters such as AUC.
-
Pharmacodynamic Analysis: The change in bacterial density (log10 CFU/thigh) over 24 hours is correlated with the calculated PK/PD index (fAUC0–24/MIC) to determine the exposure-response relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. venatorx.com [venatorx.com]
- 3. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Investigating Ledaborbactam Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledaborbactam is a novel, orally bioavailable β-lactamase inhibitor that is being developed to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacterales.[1][2][3] It functions by inhibiting serine β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[1][2][3] By neutralizing these enzymes, ledaborbactam restores the in vitro activity of β-lactam partners, such as ceftibuten, against a wide range of resistant strains.[2] This document provides detailed protocols for investigating the synergistic potential of ledaborbactam with other antibiotics using established in vitro and in vivo methods.
Mechanism of Action: Ledaborbactam
Ledaborbactam is a non-β-lactam, boronic acid-based β-lactamase inhibitor. It covalently and reversibly binds to the active site serine of Ambler class A, C, and D β-lactamases.[1] This prevents the hydrolysis of the β-lactam ring of the partner antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity.
References
- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to improve the oral bioavailability of Ledaborbactam Etzadroxil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at understanding and improving the oral bioavailability of Ledaborbactam Etzadroxil.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: High Variability in Oral Bioavailability Studies in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Dosing Volume or Technique | Standardize gavage technique and ensure accurate volume administration based on individual animal weight. Use experienced technicians. | Reduced inter-individual variability in plasma drug concentrations. |
| Food Effects | Conduct studies in fasted animals to eliminate the variable impact of food on absorption. A food effect study can be designed separately to assess this variable.[1] | A clearer assessment of the drug's intrinsic absorption characteristics. |
| Gastrointestinal pH Differences | Use buffered dosing solutions to minimize the impact of gastric pH variations between animals. | More consistent dissolution and absorption of the drug product. |
| Animal Stress | Acclimatize animals to the experimental procedures and environment to minimize stress-induced physiological changes that can affect gut motility and absorption. | More reliable and reproducible pharmacokinetic data. |
Issue 2: Low or Inconsistent Permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Monolayer Integrity | Measure transepithelial electrical resistance (TEER) before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory.[2][3][4] | Confidence that the measured permeability is not an artifact of a leaky cell monolayer. |
| Low Compound Recovery | Check for non-specific binding to the plate material. Use low-binding plates. Analyze both apical and basolateral compartments, as well as cell lysates, to perform a mass balance calculation. | Improved accuracy of the apparent permeability (Papp) value. |
| Efflux Transporter Activity | Perform bidirectional (apical-to-basolateral and basolateral-to-apical) transport studies to determine the efflux ratio.[3] An efflux ratio greater than 2 suggests the involvement of efflux transporters.[3] | Identification of active efflux as a mechanism for low permeability. |
| Incomplete Prodrug Conversion | Include a step to measure the concentration of both this compound and the active form, Ledaborbactam, in both compartments and cell lysates to assess the extent of conversion by cellular enzymes. | Understanding whether poor permeability is due to the prodrug itself or rapid conversion to the less permeable active drug. |
Issue 3: Incomplete Prodrug Conversion in In Vitro Systems
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Esterase Activity in the In Vitro System | If using subcellular fractions (e.g., S9), ensure they are from a relevant species and tissue (e.g., intestine) and that the protein concentration is adequate. Consider using fresh cell lysates or whole cells. | More physiologically relevant assessment of prodrug conversion. |
| pH Instability of the Prodrug | Assess the chemical stability of this compound at the pH of the assay medium. Adjust the buffer if necessary. | Distinguishing between enzymatic conversion and chemical degradation. |
| Thiol-Mediated Conversion (if applicable) | For certain prodrugs, conversion can be mediated by endogenous thiols like glutathione. Ensure the in vitro system contains physiologically relevant concentrations of such thiols.[5] | A more accurate in vitro model of in vivo conversion mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy employed to achieve oral bioavailability for Ledaborbactam?
A1: Ledaborbactam itself has poor oral absorption.[6] To overcome this, a prodrug strategy was implemented. This compound is an orally active ester prodrug that is rapidly and extensively converted to the active β-lactamase inhibitor, Ledaborbactam, in the body.[1][7][8]
Q2: What is the expected oral bioavailability of this compound?
A2: Preclinical studies in mice, dogs, and monkeys have shown consistent oral bioavailability, with F values ranging from 61% to 82%. In humans, the conversion to the active drug, Ledaborbactam, is extensive, with the AUC of the prodrug being less than 2% of the active drug's exposure after oral administration.[1][8][9]
Q3: How does food affect the absorption of this compound?
A3: Based on clinical trial information, the absorption of this compound is not significantly affected by food.[1]
Q4: What is the likely mechanism of intestinal absorption for the combination of Ceftibuten and this compound?
A4: While specific transporter studies for this compound are not publicly available, its partner drug, Ceftibuten, is a known substrate of the intestinal peptide transporter PEPT1.[10][11][12] Therefore, it is highly probable that the oral absorption of the combination product is at least partially mediated by this active transport mechanism.
Q5: What are the key pharmacokinetic parameters of Ledaborbactam (the active drug) after oral administration of this compound in humans?
A5: Phase 1 clinical trials have provided the following pharmacokinetic data for Ledaborbactam after single and multiple oral doses of this compound.
Table 1: Single Ascending Dose Pharmacokinetics of Ledaborbactam [1][7][9]
| Dose of this compound (mg) | Cmax (µg/mL) | AUCinf (h·µg/mL) | Tmax (h) | t1/2 (h) |
| 100 | 1.8 | 15.4 | 1.5 | 11.2 |
| 200 | 3.5 | 30.1 | 1.5 | 11.5 |
| 400 | 6.8 | 58.9 | 1.5 | 11.8 |
| 600 | 9.5 | 85.6 | 1.5 | 11.9 |
| 1000 | 14.1 | 114.0 | 2.0 | 12.1 |
Table 2: Multiple Ascending Dose Pharmacokinetics of Ledaborbactam (at steady state) [1][7][9]
| Dosing Regimen of this compound | Cmax (µg/mL) | AUCτ (h·µg/mL) | Tmax (h) |
| 75 mg q8h | 2.1 | 13.9 | 1.0 |
| 150 mg q8h | 4.1 | 27.5 | 1.0 |
| 300 mg q8h | 7.5 | 52.3 | 1.0 |
| 500 mg q8h | 11.2 | 70.0 | 1.5 |
Q6: Where can I find detailed experimental protocols for assessing the oral bioavailability of this compound?
A6: Below are representative protocols for key experiments. These are generalized protocols and may require optimization for your specific laboratory conditions and research questions.
Experimental Protocols
1. Caco-2 Cell Permeability Assay
This protocol is adapted from standard methodologies for assessing intestinal permeability.[2][3][4][13][14]
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed Caco-2 cells onto Transwell® polycarbonate membrane inserts (e.g., 12-well plates, 0.4 µm pore size) at a density of 6 x 10^4 cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Prior to the experiment, measure the TEER of the Caco-2 cell monolayers using an epithelial voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES (pH 7.4).
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentrations of this compound and Ledaborbactam in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
2. In Vivo Oral Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting an oral pharmacokinetic study in rats.[15][16][17]
-
Animals:
-
Use male Sprague-Dawley rats (or another appropriate strain) with a body weight of 200-250 g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to standard chow and water ad libitum.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single oral dose of the formulation via gavage at a predetermined dose level (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA) and immediately place on ice.
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the plasma concentrations of this compound and Ledaborbactam using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL/F), and volume of distribution (Vz/F).
-
Visualizations
Caption: Experimental workflow for assessing oral bioavailability.
Caption: Proposed intestinal absorption pathway.
References
- 1. Safety and pharmacokinetics of single and multiple doses of this compound with or without ceftibuten in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. enamine.net [enamine.net]
- 5. In vitro conversion of model sulfenamide prodrugs in the presence of small molecule thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safety and pharmacokinetics of single and multiple doses of this compound with or without ceftibuten in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-1243. Evaluation of Single and Multiple Dose Safety and Pharmacokinetics of this compound and Ceftibuten-Ledaborbactam Etzadroxil in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of anionic cephalosporins with the intestinal and renal peptide transporters PEPT 1 and PEPT 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of 31 beta-lactam antibiotics with the H+/peptide symporter PEPT2: analysis of affinity constants and comparison with PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Altered diurnal rhythm of intestinal peptide transporter by fasting and its effects on the pharmacokinetics of ceftibuten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. fda.gov [fda.gov]
- 16. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiologically based pharmacokinetic model for beta-lactam antibiotics I: Tissue distribution and elimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization of Ledaborbactam Etzadroxil and Similar Poorly Soluble Compounds in Aqueous Buffers
Disclaimer: Specific quantitative solubility data for Ledaborbactam Etzadroxil in various aqueous buffers is not publicly available. This guide provides general strategies and troubleshooting advice based on common techniques for poorly water-soluble compounds and information available for the formulation of this compound for non-clinical studies. Researchers should always determine the empirical solubility of their specific compound lot under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound, like many orally bioavailable prodrugs, is expected to have low aqueous solubility. Its chemical structure suggests it is a relatively lipophilic molecule, which can lead to difficulties when dissolving it in purely aqueous systems. Factors influencing solubility include pH, buffer composition, temperature, and the solid-state properties (e.g., crystalline vs. amorphous form) of the compound.
Q2: I observe a precipitate after adding my stock solution to the final assay buffer. What is happening?
A2: This is a common issue known as "precipitation" or "crashing out." It typically occurs when a drug dissolved in a high-concentration organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The final concentration of the compound in the assay buffer may have exceeded its thermodynamic solubility limit.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Adjusting the pH can be a viable strategy for ionizable compounds.[1][2] For weakly acidic or basic drugs, altering the pH to favor the ionized form can significantly increase aqueous solubility.[2] However, the chemical structure of this compound does not contain strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range. Therefore, pH adjustment alone may have a limited effect on its solubility.
Q4: Are there any recommended starting solvents for making a stock solution?
A4: For initial stock solutions, water-miscible organic solvents are commonly used. Dimethyl sulfoxide (DMSO) is a frequent choice for creating high-concentration stock solutions of poorly soluble compounds.[3] For in vivo studies, formulations of Ledaborbactam have been prepared using dimethylacetamide (DMA) and then diluted with other vehicles like propylene glycol (PG) and solutions containing carboxymethylcellulose (CMC) and Tween 80.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound appears as a film or oil and does not dissolve. | The compound may be "oiling out" due to very low solubility and high lipophilicity. | - Increase the proportion of organic co-solvent in the buffer. - Consider using a different co-solvent system (e.g., ethanol, polyethylene glycol). - Employ micellar solubilization with a surfactant. |
| Solution is cloudy or contains visible particles after vortexing/sonication. | The compound's solubility limit has been exceeded. The dissolution rate is very slow. | - Filter the solution through a 0.22 µm filter to remove undissolved particles and determine the concentration of the filtrate to ascertain the actual solubility. - Gently heat the solution (if the compound is thermally stable) to increase the rate of dissolution. - Increase sonication time. |
| Compound dissolves initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. | - Prepare fresh solutions immediately before use. - Decrease the final concentration of the compound in the aqueous buffer. - Include a precipitation inhibitor in the formulation. |
Summary of General Solubilization Techniques
| Technique | Principle of Action | Advantages | Potential Disadvantages |
| Co-solvency [4] | Addition of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous buffer to increase the solubility of nonpolar compounds. | Simple, rapid, and effective for many compounds.[4] | High concentrations of organic solvents can be toxic to cells in in vitro assays and may affect protein function. |
| pH Adjustment [2] | Altering the pH of the buffer to ionize the drug, thereby increasing its interaction with water. | Very effective for weakly acidic or basic drugs.[5] | May not be effective for neutral compounds. The required pH may not be compatible with the experimental system. |
| Use of Surfactants (Micellar Solubilization) [5] | Surfactants form micelles above their critical micelle concentration (CMC), which can encapsulate hydrophobic drug molecules.[5] | Can significantly increase the apparent solubility of highly insoluble compounds. | Surfactants can have biological effects of their own and may interfere with certain assays.[6] |
| Complexation with Cyclodextrins [6] | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their solubility. | Generally have low toxicity and can be effective at low concentrations. | Can be expensive, and the complexation is a reversible equilibrium. |
| Use of Hydrotropes [2] | Hydrotropes are compounds that increase the solubility of other solutes in water. | Can be effective at high concentrations without the formation of micelles. | The mechanism is not always well understood, and high concentrations may be required. |
Experimental Protocol: Solubilization using a Co-solvent System
This protocol is a general guideline for solubilizing a poorly water-soluble compound like this compound for in vitro assays.
-
Preparation of Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure the final volume is accurately known.
-
Vortex or sonicate the solution until all the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
-
Preparation of Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration, it may be necessary to prepare one or more intermediate dilutions from the high-concentration stock.
-
Use the same solvent as the stock solution (e.g., 100% DMSO) for these dilutions to maintain solubility.
-
-
Preparation of Final Working Solution in Aqueous Buffer:
-
Warm the desired aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer, slowly add the stock solution (or intermediate dilution) dropwise to the buffer. This rapid mixing helps to avoid localized high concentrations that can lead to precipitation.
-
Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is low (typically ≤1%, often <0.1%) and is consistent across all experimental conditions, including vehicle controls.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the concentration may be too high for the chosen co-solvent percentage.
-
-
Final Check:
-
It is good practice to centrifuge the final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for the experiment. This will pellet any undissolved micro-precipitates.
-
Caption: Experimental workflow for solubilizing a poorly soluble compound using a co-solvent.
Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for troubleshooting solubility issues in aqueous buffers.
References
Interpreting borderline MIC results for ceftibuten-ledaborbactam
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ceftibuten-ledaborbactam.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ceftibuten-ledaborbactam?
A1: Ceftibuten is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] Resistance to ceftibuten in many Enterobacterales is mediated by β-lactamase enzymes, which inactivate the antibiotic. Ledaborbactam is a novel, broad-spectrum boronic acid β-lactamase inhibitor.[2][3] It works by covalently and reversibly binding to the active site of Ambler class A, C, and D β-lactamases, protecting ceftibuten from degradation and restoring its antibacterial activity.[2][4] Ledaborbactam itself does not have antibacterial activity.[2]
Q2: Are there established clinical breakpoints for ceftibuten-ledaborbactam from regulatory bodies like CLSI or EUCAST?
A2: As of late 2025, there are no official clinical breakpoints for ceftibuten-ledaborbactam published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). In research settings, the EUCAST breakpoint for ceftibuten (susceptible at ≤1 μg/mL) has been provisionally used to interpret ceftibuten-ledaborbactam MIC values.[5]
Q3: How should I interpret a "borderline" MIC result for ceftibuten-ledaborbactam?
A3: A "borderline" MIC result is one that is near a provisional breakpoint. For instance, using the provisional EUCAST breakpoint of ≤1 μg/mL for ceftibuten, an MIC of 1 μg/mL or 2 μg/mL for ceftibuten-ledaborbactam could be considered borderline. Since there are no official breakpoints, interpretation should be cautious. A borderline result may indicate the presence of a resistance mechanism that is not fully overcome by the fixed concentration of ledaborbactam. It is recommended to investigate the isolate further to understand the potential resistance mechanism.
Q4: What should I do if I encounter a borderline or unexpectedly high MIC result?
A4: If you observe a borderline or high MIC result, consider the following troubleshooting and investigation steps:
-
Confirm the result: Repeat the MIC test to ensure there was no technical error in the previous experiment.
-
Verify the fixed concentration of ledaborbactam: Ensure that the final concentration of ledaborbactam in the assay is 4 μg/mL.[6][7]
-
Assess the purity and activity of your compounds: If possible, verify the quality of the ceftibuten and ledaborbactam being used.
-
Characterize the isolate: Perform molecular testing to identify the presence of β-lactamase genes (e.g., ESBLs, carbapenemases).[6] Also, consider investigating other resistance mechanisms such as alterations in penicillin-binding proteins (PBPs), particularly PBP3, or changes in porin expression.[5][8]
Q5: What are known resistance mechanisms to ceftibuten-ledaborbactam?
A5: While ledaborbactam restores ceftibuten's activity against many β-lactamase-producing Enterobacterales, some resistance mechanisms have been identified. These can include the presence of certain metallo-β-lactamases (which are not inhibited by ledaborbactam), the co-expression of multiple potent β-lactamases, alterations in porin channels that reduce drug entry, and modifications in penicillin-binding proteins (PBP3).[5][8]
Data Presentation
Table 1: Provisional MIC Breakpoints and MIC90 Values for Ceftibuten-Ledaborbactam against Enterobacterales
| Organism/Group | Provisional Susceptible Breakpoint (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Enterobacterales (overall) | ≤1 | 0.25 | [5] |
| Multidrug-Resistant (MDR) Enterobacterales | ≤1 | 0.5 | [5] |
| Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacterales | ≤1 | 0.5 | [5] |
| Amoxicillin-Clavulanate-Resistant Enterobacterales | ≤1 | 1 | [5] |
| Carbapenem-Resistant Enterobacterales | Not Established | ≥64 | [5] |
| CTX-M-9 group | ≤1 | 0.25 | [6] |
| CTX-M-1 group | ≤1 | 0.5 | [6] |
| SHV-positive | ≤1 | 2 | [6] |
| KPC-positive | ≤1 | 2 | [6] |
| OXA-48 group-positive | ≤1 | 2 | [6] |
Note: All MIC testing for ceftibuten-ledaborbactam is performed with a fixed concentration of 4 μg/mL of ledaborbactam.[6][7]
Experimental Protocols
Broth Microdilution MIC Assay for Ceftibuten-Ledaborbactam
This protocol is based on the methodologies described in the cited literature.[5][7]
-
Materials:
-
Ceftibuten powder
-
Ledaborbactam powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Appropriate quality control strains (e.g., E. coli ATCC 25922)
-
-
Preparation of Reagents:
-
Prepare stock solutions of ceftibuten and ledaborbactam in a suitable solvent (e.g., DMSO followed by dilution in sterile water).
-
Prepare serial twofold dilutions of ceftibuten in CAMHB in the microtiter plates.
-
Prepare a working solution of ledaborbactam to be added to each well to achieve a final fixed concentration of 4 μg/mL.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Assay Procedure:
-
Add the appropriate volume of the ledaborbactam working solution to each well containing the ceftibuten dilutions to reach a final concentration of 4 μg/mL.
-
Add the diluted bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of ceftibuten (in the presence of 4 μg/mL of ledaborbactam) that completely inhibits visible bacterial growth.
-
Mandatory Visualizations
Caption: Mechanism of action of ceftibuten-ledaborbactam.
Caption: Workflow for investigating borderline MIC results.
References
- 1. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. venatorx.com [venatorx.com]
- 6. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frequencies and mechanisms of mutational resistance to ceftibuten/avibactam in Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-target Effects of Ledaborbactam in Eukaryotic Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of ledaborbactam in eukaryotic cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of ledaborbactam?
Ledaborbactam is a boronic acid-based β-lactamase inhibitor.[1][2] Its primary function is to inhibit bacterial serine β-lactamases (Ambler classes A, C, and D), thereby restoring the efficacy of β-lactam antibiotics like ceftibuten against resistant bacteria.[1][2] Ledaborbactam itself does not possess antibacterial activity.
Q2: Are there any known off-target effects of ledaborbactam in eukaryotic cells?
Currently, there is limited publicly available information specifically detailing the off-target effects of ledaborbactam in eukaryotic cells. As a β-lactam-containing compound, a general consideration for this class of molecules is their potential to interact with eukaryotic enzymes. For instance, some β-lactam antibiotics have been shown to inhibit eukaryotic DNA polymerase alpha.[3][4] However, specific studies on ledaborbactam's eukaryotic off-target profile are not extensively reported in the available literature. Therefore, a systematic investigation using a panel of in vitro assays is recommended to assess its selectivity.
Q3: What initial assays are recommended for a general off-target screening of ledaborbactam?
A tiered approach is recommended. Start with broad assessments of cell health, such as cell viability and cytotoxicity assays. If effects are observed, proceed to more specific assays to elucidate the mechanism, such as apoptosis assays, kinase profiling, and cellular stress pathway analysis.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays (MTT & LDH Assays)
These assays are fundamental for assessing the general health of eukaryotic cells upon exposure to ledaborbactam.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate eukaryotic cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ledaborbactam (e.g., 0.1 µM to 100 µM) and include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Troubleshooting Q&A: MTT Assay
-
Q: My negative control (untreated cells) shows low viability. What could be the cause?
-
A: This could be due to several factors:
-
Suboptimal Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding. Avoid using cells that have been passaged too many times.
-
Contamination: Check for microbial contamination in your cell culture.
-
Incorrect Seeding Density: Too high or too low a cell density can affect cell health. Optimize the seeding density for your specific cell line.
-
-
-
Q: I am seeing high variability between replicate wells.
-
A: Inconsistent pipetting is a common cause. Ensure proper mixing of cell suspensions and reagents. Also, check for and eliminate air bubbles in the wells before reading the plate.[5]
-
-
Q: The absorbance readings are very low across the entire plate.
-
A: This might indicate an issue with the MTT reagent or the incubation time. Ensure the MTT solution is fresh and protected from light. You may also need to optimize the incubation time for your cell line, as metabolic rates can vary.
-
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
Troubleshooting Q&A: LDH Assay
-
Q: My positive control for cytotoxicity is not showing a high LDH release.
-
A: The positive control may not be potent enough at the concentration used, or the incubation time may be too short. Verify the concentration and incubation time for your positive control. Also, ensure the LDH in the control has not been inactivated.[6]
-
-
Q: There is a high background LDH level in the media-only wells.
-
A: Some serum-containing media can have endogenous LDH activity. It is important to include a background control (media with no cells) and subtract this value from all other readings.
-
Quantitative Data Summary
| Assay | Ledaborbactam Concentration | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0 µM (Vehicle) | 100% | 0% | |
| 1 µM | 98% | 2% | |
| 10 µM | 95% | 5% | |
| 50 µM | 88% | 12% | |
| 100 µM | 82% | 18% |
Apoptosis Assays (Annexin V & Caspase Activity)
If cell viability assays indicate a potential cytotoxic effect, apoptosis assays can help determine if the cell death is programmed.
Experimental Protocol: Annexin V Staining
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Cell Culture and Treatment: Culture and treat cells with ledaborbactam as described previously.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) or 7-AAD.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Troubleshooting Q&A: Annexin V Staining
-
Q: I am seeing a high percentage of Annexin V positive cells in my negative control.
-
A: This could be due to harsh cell handling during harvesting, leading to membrane damage. Ensure gentle trypsinization and centrifugation steps. Also, make sure the binding buffer contains calcium, as Annexin V binding is calcium-dependent.[7]
-
-
Q: Why are my late apoptotic (Annexin V+/PI+) and necrotic (Annexin V-/PI+) populations difficult to distinguish?
-
A: The timing of the assay is critical. If the analysis is performed too long after treatment, many cells may have progressed to late apoptosis or secondary necrosis. Consider a time-course experiment to identify the optimal window for detecting early apoptosis. It's also important to use proper controls to set the gates on the flow cytometer correctly.[5]
-
Quantitative Data Summary
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle Control | 95% | 3% | 2% |
| Ledaborbactam (50 µM) | 85% | 10% | 5% |
| Ledaborbactam (100 µM) | 75% | 18% | 7% |
Kinase Profiling
To investigate if ledaborbactam interacts with eukaryotic signaling pathways, a kinase profiling assay can be performed.
Experimental Protocol: In Vitro Kinase Profiling
-
Assay Setup: Use a commercial kinase profiling service or an in-house panel of purified kinases.
-
Compound Preparation: Prepare ledaborbactam at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine each kinase with its specific substrate and ATP in a reaction buffer. Add ledaborbactam or a control inhibitor.
-
Incubation: Incubate at the optimal temperature for the kinase reaction.
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Detection: Stop the reaction and measure kinase activity. This is often done by quantifying the amount of ATP remaining in the well using a luciferase-based assay (e.g., Kinase-Glo®).[8]
-
Data Analysis: Calculate the percent inhibition of each kinase at different concentrations of ledaborbactam to determine IC50 values.
Troubleshooting Q&A: Kinase Profiling
-
Q: I am observing broad-spectrum kinase inhibition. How do I know if this is a real off-target effect or an artifact?
-
A: High concentrations of a compound can cause non-specific inhibition. It is crucial to generate a dose-response curve and determine the IC50. Also, consider potential assay interference. For example, if using a luminescence-based readout, ensure ledaborbactam does not directly inhibit the luciferase enzyme. Run a control without the kinase to check for this.
-
-
Q: The results from the kinase profiling screen are not correlating with my cell-based assay results.
-
A: An in vitro kinase assay using purified enzymes does not account for cell permeability, metabolism of the compound, or the complex cellular environment. A hit in an in vitro screen is a starting point for further investigation in a cellular context.
-
Visualizations
Caption: A tiered experimental workflow for investigating the potential off-target effects of ledaborbactam.
Caption: A hypothetical signaling pathway potentially affected by an off-target interaction of ledaborbactam.
Caption: A troubleshooting decision tree for high background in an Annexin V apoptosis assay.
References
- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betalactam antibiotics interfere with eukaryotic DNA-replication by inhibiting DNA polymerase alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betalactam antibiotics interfere with eukaryotic DNA-replication by inhibiting DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 8. promega.com.br [promega.com.br]
Optimizing dosing regimens of Ledaborbactam Etzadroxil to maximize plasma exposure
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dosing regimens of Ledaborbactam Etzadroxil (LED-E) to maximize plasma exposure of the active moiety, Ledaborbactam (LED).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (formerly VNRX-7145) is an orally bioavailable prodrug of ledaborbactam (formerly VNRX-5236), a novel broad-spectrum β-lactamase inhibitor.[1][2][3][4][5][6] Ledaborbactam is a boronic acid-based inhibitor that protects β-lactam antibiotics, such as ceftibuten, from degradation by Ambler class A, C, and D β-lactamase enzymes produced by multi-drug resistant Enterobacterales.[5][7][8][9][10] It works by covalently and reversibly binding to the active site of these enzymes.[5]
Q2: Why is a prodrug formulation used for Ledaborbactam?
A2: The active β-lactamase inhibitor, ledaborbactam, has poor oral bioavailability. The etzadroxil promoiety is designed to enhance absorption from the gastrointestinal tract. Following oral administration, this compound is rapidly and extensively converted to the active ledaborbactam.[2][3][4][5][11] Studies have shown that the plasma exposure of the prodrug (LED-E) is very low, typically less than 2% of the active drug (LED) exposure, indicating efficient conversion.[2][3][4][12]
Q3: What are the key pharmacokinetic parameters of Ledaborbactam in humans?
A3: In Phase 1 studies with healthy volunteers, following multiple ascending doses of this compound administered every 8 hours for 10 days, the terminal half-life of ledaborbactam in plasma was approximately 11 to 12 hours.[2][3][4] There was about 30-35% accumulation of ledaborbactam following repeat dosing.[6][12] Steady-state urinary excretion of ledaborbactam-derived material was high, at approximately 84%.[3][4][6][12]
Q4: How does food affect the absorption of this compound?
A4: The available search results do not contain specific details on the effect of food on the pharmacokinetics of this compound. This is a critical parameter to consider in clinical studies, and further investigation may be required.
Q5: Are there any known drug-drug interactions with this compound?
A5: Phase 1 studies evaluating the co-administration of this compound with ceftibuten have shown no clinically relevant pharmacokinetic interactions between ledaborbactam and ceftibuten.[3][6][12] However, as with any new chemical entity, a thorough evaluation of potential drug-drug interactions, particularly with inhibitors or inducers of drug-metabolizing enzymes and transporters, is recommended during development.[13]
Troubleshooting Guide
Issue: High variability in plasma exposure of Ledaborbactam observed between subjects.
-
Possible Cause 1: Inconsistent Prodrug Conversion.
-
Troubleshooting Step: Investigate the activity of intestinal and hepatic enzymes responsible for the conversion of this compound to ledaborbactam. In vitro studies using human intestinal and liver S9 fractions can help identify the key enzymes involved.[7][14] Genetic polymorphisms in these enzymes could contribute to inter-individual variability.
-
-
Possible Cause 2: Variability in Oral Absorption.
-
Troubleshooting Step: Assess the permeability of this compound using in vitro models like Caco-2 cells.[14] Factors influencing gastrointestinal transit time and pH could also play a role. Consider performing studies in fed and fasted states to understand the impact of food on absorption.
-
-
Possible Cause 3: Bioanalytical Method Issues.
-
Troubleshooting Step: Ensure the bioanalytical method (e.g., LC-MS/MS) is fully validated for specificity, sensitivity, accuracy, and precision.[2] Check for potential matrix effects from plasma samples that could interfere with quantification.
-
Issue: Lower than expected plasma exposure of Ledaborbactam.
-
Possible Cause 1: Poor Solubility of this compound.
-
Troubleshooting Step: Characterize the physicochemical properties of the drug substance, including its solubility at different pH values. Formulation optimization, such as the use of solubility enhancers, may be necessary.
-
-
Possible Cause 2: Pre-systemic Degradation.
-
Troubleshooting Step: Evaluate the stability of this compound in simulated gastric and intestinal fluids. If significant degradation occurs, consider formulation strategies like enteric coating.
-
-
Possible Cause 3: Inaccurate Dosing.
-
Troubleshooting Step: For preclinical studies, verify the accuracy of the dosing formulation preparation and administration technique.[15] For clinical studies, ensure strict adherence to the dosing protocol.
-
Issue: Non-proportional increase in Ledaborbactam plasma exposure with increasing doses.
-
Possible Cause 1: Saturation of Absorption.
-
Troubleshooting Step: This can occur with carrier-mediated transport mechanisms. Investigate the involvement of specific intestinal transporters in the absorption of this compound.
-
-
Possible Cause 2: Saturation of Prodrug Converting Enzymes.
-
Troubleshooting Step: At higher doses, the enzymes responsible for converting the prodrug to the active form may become saturated, leading to a less than proportional increase in the active drug's plasma concentration. In vitro enzyme kinetic studies can help confirm this.
-
Data on Dosing Regimens and Plasma Exposure
The following tables summarize the pharmacokinetic parameters of Ledaborbactam (LED) from a Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy volunteers.[11]
Table 1: Geometric Mean Plasma Pharmacokinetic Parameters of Ledaborbactam After Single Ascending Doses of this compound [11]
| Dose of LED-E (mg) | Cmax (µg/mL) | Tmax (h) | AUCinf (h·µg/mL) |
| 100 | 2.3 | 1.5 | 15.4 |
| 200 | 4.1 | 1.5 | 30.1 |
| 300 | 5.8 | 1.3 | 43.8 |
| 500 | 8.9 | 1.5 | 69.5 |
| 800 | 12.8 | 2.0 | 101.0 |
| 1000 | 14.5 | 2.0 | 114.0 |
Table 2: Geometric Mean Plasma Pharmacokinetic Parameters of Ledaborbactam on Day 10 After Multiple Ascending Doses of this compound (q8h) [11]
| Dose of LED-E (mg) | Cmax (µg/mL) | Tmax (h) | AUCtau (h·µg/mL) |
| 75 | 2.7 | 1.0 | 13.9 |
| 150 | 4.9 | 1.0 | 25.8 |
| 300 | 8.5 | 1.0 | 46.1 |
| 500 | 12.3 | 1.5 | 70.0 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Preclinical Species
This protocol outlines a general procedure for conducting a pharmacokinetic study of this compound in a preclinical species (e.g., mouse, rat, dog).
-
Animal Model: Select the appropriate species and strain. House animals in accordance with institutional guidelines.
-
Dosing Formulation Preparation:
-
For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.5% Tween 80.[14]
-
For intravenous administration of the active moiety (Ledaborbactam), it can be solubilized in dimethylacetamide (DMA) and diluted with the CMC/Tween 80 vehicle.[14]
-
-
Drug Administration:
-
Administer the formulation accurately, for example, via oral gavage for oral dosing or tail vein injection for intravenous dosing.[15]
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentrations of this compound and Ledaborbactam in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using non-compartmental analysis software.
-
Protocol 2: Plasma Sample Bioanalysis using LC-MS/MS
This protocol provides a general workflow for the quantification of Ledaborbactam and its prodrug in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate liquid chromatography column (e.g., a C18 column).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of this compound and Ledaborbactam in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Caption: Metabolic activation and mechanism of action of this compound.
Caption: General workflow for an in vivo pharmacokinetic experiment.
References
- 1. venatorx.com [venatorx.com]
- 2. researchgate.net [researchgate.net]
- 3. Safety and pharmacokinetics of single and multiple doses of this compound with or without ceftibuten in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and pharmacokinetics of single and multiple doses of this compound with or without ceftibuten in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-1243. Evaluation of Single and Multiple Dose Safety and Pharmacokinetics of this compound and Ceftibuten-Ledaborbactam Etzadroxil in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ledaborbactam (VNRX-5236) | Bacterial | 1842397-36-7 | Invivochem [invivochem.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Refining Mass Spectrometry Methods for Ledaborbactam Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining their mass spectrometry (MS) methods for the identification and analysis of ledaborbactam and its metabolites.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of ledaborbactam.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Ledaborbactam | Interaction of the boronic acid moiety with active sites on the column or metal surfaces in the LC system. | Use a column with end-capping designed to minimize silanol interactions. Consider using a column with a hybrid particle technology. Employ a mobile phase with a low concentration of a chelating agent like medronic acid or use a biocompatible LC system to minimize metal interactions. |
| Low Signal Intensity or Poor Ionization | Suboptimal ion source parameters. Matrix effects from complex biological samples (e.g., plasma, urine). | Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Ledaborbactam, being a polar compound, may ionize more efficiently in negative ion mode. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[1] |
| In-source Fragmentation of Prodrug (Ledaborbactam Etzadroxil) | High source temperature or cone voltage leading to premature fragmentation of the labile prodrug. | Reduce the source temperature and cone voltage to minimize in-source fragmentation and allow for accurate measurement of the intact prodrug. |
| Difficulty in Differentiating Ledaborbactam from Endogenous Compounds | Insufficient chromatographic resolution from isobaric (same nominal mass) endogenous molecules. | Optimize the chromatographic gradient to achieve better separation. Utilize high-resolution mass spectrometry (HRMS) to differentiate based on accurate mass.[2] |
| Non-reproducible Retention Times | Fluctuations in mobile phase composition or temperature. Column degradation. | Ensure proper mobile phase preparation and degassing. Use a column thermostat to maintain a consistent temperature.[3] Implement a quality control (QC) protocol with regular injections of a standard solution to monitor column performance. |
| Carryover of Ledaborbactam in Subsequent Injections | Adsorption of the analyte to surfaces in the injector or column. | Optimize the needle wash solvent and procedure. Use a wash solvent with a higher organic content or a different pH to effectively remove residual analyte. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound is a prodrug that undergoes rapid and extensive biotransformation to the active β-lactamase inhibitor, ledaborbactam.[4][5] This conversion primarily involves the cleavage of the etzadroxil group. The majority of the administered prodrug is excreted as unchanged ledaborbactam in the urine.
Q2: What are the expected m/z values for ledaborbactam and its prodrug?
A2: Based on their chemical structures, the expected monoisotopic masses are:
-
Ledaborbactam: C12H14BNO5, Molecular Weight: 263.06 g/mol
-
This compound: C19H26BNO7, Molecular Weight: 391.23 g/mol
The observed m/z values in the mass spectrometer will depend on the ionization mode and the adducts formed (e.g., [M+H]+, [M-H]-, [M+Na]+).
Q3: Which ionization mode is recommended for ledaborbactam analysis?
A3: Due to the presence of a carboxylic acid and a boronic acid group, ledaborbactam is a polar molecule. Both positive and negative electrospray ionization (ESI) modes should be evaluated. Negative ion mode may provide better sensitivity due to the acidic nature of the molecule.
Q4: How can I identify potential minor metabolites of ledaborbactam?
A4: While the primary metabolite is ledaborbactam, minor metabolic transformations such as hydroxylation (+16 Da) or glucuronidation (+176 Da) could occur. To identify these, you can perform a precursor ion scan or a neutral loss scan. For example, a neutral loss scan for 176 Da would indicate the loss of a glucuronide group. High-resolution mass spectrometry is also invaluable for determining the elemental composition of potential metabolites.
Q5: What type of liquid chromatography column is suitable for ledaborbactam analysis?
A5: A reversed-phase C18 column is a good starting point for the separation of ledaborbactam and its potential metabolites. Due to the polar nature of ledaborbactam, a column with enhanced polar retention or an aqueous C18 column may provide better retention and peak shape.
Quantitative Data Summary
The following table provides theoretical exact masses for ledaborbactam and its potential metabolites, which can be used to configure the mass spectrometer for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]+ (m/z) | [M-H]- (m/z) |
| This compound | C19H26BNO7 | 391.1802 | 392.1875 | 390.1729 |
| Ledaborbactam | C12H14BNO5 | 263.0965 | 264.1038 | 262.0892 |
| Hydroxylated Ledaborbactam | C12H14BNO6 | 279.0914 | 280.0987 | 278.0841 |
| Glucuronidated Ledaborbactam | C18H22BNO11 | 439.1286 | 440.1359 | 438.1213 |
Note: The m/z values for product ions in an MRM experiment would need to be determined empirically by fragmenting the precursor ions.
Experimental Protocols
Sample Preparation from Plasma
This protocol describes a general procedure for the extraction of ledaborbactam and its metabolites from a plasma matrix.
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex briefly and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
This is a starting point for an LC-MS/MS method for the analysis of ledaborbactam. Optimization will be required for your specific instrumentation and application.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for initial evaluation.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 150°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition: Full scan for initial metabolite identification, followed by targeted analysis using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Visualizations
References
- 1. ucd.ie [ucd.ie]
- 2. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Minimizing ledaborbactam adsorption to labware during in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of ledaborbactam to laboratory ware during in vitro experiments. Adsorption to surfaces can lead to inaccurate quantification and a misunderstanding of the compound's potency and activity. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is ledaborbactam and why is its adsorption a concern in in vitro experiments?
A1: Ledaborbactam is a novel broad-spectrum boronic acid β-lactamase inhibitor.[1] Like many small molecules, it has the potential to adsorb to the surfaces of common laboratory plastics and glassware. This non-specific binding can reduce the actual concentration of ledaborbactam in solution, leading to an underestimation of its biological activity and inaccurate pharmacokinetic and pharmacodynamic (PK/PD) parameters.
Q2: What are the primary factors that influence the adsorption of ledaborbactam to labware?
A2: The primary drivers of non-specific adsorption to plastic surfaces are hydrophobic and ionic interactions.[2][3] Ledaborbactam's physicochemical properties, such as its lipophilicity (XLogP of 0.49) and potential for hydrogen bonding, can contribute to its interaction with labware surfaces.[4] The choice of labware material (e.g., polystyrene vs. polypropylene), the composition of the experimental buffer (pH, ionic strength), and the presence of other molecules that can compete for binding sites all play a role.
Q3: What are the most common types of labware implicated in small molecule adsorption?
A3: Polystyrene, a material frequently used for microplates and other disposable labware, is known to adsorb hydrophobic molecules.[5][6] Polypropylene is often a better alternative as it tends to be more resistant to the binding of many compounds.[4][6][7] Glassware can also be a source of adsorption, particularly for charged molecules, but its surface can be treated to minimize this.[2][8]
Q4: How can I determine if ledaborbactam is adsorbing to my specific labware?
A4: You can perform a simple experiment to quantify the extent of adsorption. This involves incubating a known concentration of ledaborbactam in the labware under your experimental conditions and then measuring the concentration of the compound in the supernatant over time. A significant decrease in concentration is indicative of adsorption. A detailed protocol for an "Adsorption Assessment Assay" is provided in this guide.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to ledaborbactam adsorption.
Problem: Inconsistent or lower-than-expected activity of ledaborbactam in in vitro assays.
This could be a sign that the effective concentration of ledaborbactam is being reduced due to adsorption to the labware.
Caption: Troubleshooting flowchart for addressing suspected ledaborbactam adsorption.
Mitigation Strategies:
If significant adsorption is confirmed, consider the following strategies, starting with the simplest and most cost-effective options.
| Strategy | Description | Expected Efficacy (General Small Molecules) |
| Labware Selection | Switch from polystyrene to polypropylene labware.[4][6][7] For highly sensitive assays, consider commercially available low-binding microplates. | High |
| Buffer Additives | - Surfactants: Add a non-ionic surfactant such as Tween-20 or Triton X-100 to the assay buffer. Common concentrations range from 0.01% to 0.1%.[9][10] - Blocking Proteins: Include Bovine Serum Albumin (BSA) in the buffer at a concentration of 0.1 to 1 mg/mL.[11] | Medium to High |
| Solvent Modification | For stock solutions, using a solvent in which ledaborbactam is highly soluble can minimize adsorption prior to dilution in aqueous buffers. | Medium |
| Glassware Treatment | For glass vials and containers, silanization can create a hydrophobic surface that repels polar molecules.[1][2][3][8][12] | High |
Experimental Protocols
Protocol 1: Adsorption Assessment Assay
This protocol allows for the quantification of ledaborbactam adsorption to a specific type of labware.
Caption: Experimental workflow for the Adsorption Assessment Assay.
Materials:
-
Ledaborbactam
-
Assay buffer (relevant to your in vitro experiment)
-
Test labware (e.g., 96-well polystyrene plate)
-
Control tubes (e.g., low-binding polypropylene tubes)
-
LC-MS/MS or other suitable analytical method for quantifying ledaborbactam
Procedure:
-
Prepare a solution of ledaborbactam in the assay buffer at the desired concentration.
-
Dispense the solution into the wells of the test labware.
-
As a control, dispense the same solution into low-binding polypropylene tubes.
-
Incubate the labware and control tubes under the same conditions as your planned experiment (e.g., temperature, time).
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), carefully collect an aliquot of the supernatant from the test labware and the control tubes.
-
Analyze the concentration of ledaborbactam in each sample using a validated analytical method.
-
Calculate the percentage of adsorption at each time point using the following formula: % Adsorption = [1 - (Concentration in Test Labware / Concentration in Control Tube)] * 100
Note: A study assessing the non-specific binding of ledaborbactam to Centrifree® ultrafiltration devices found it to be 0%.[13][14] This suggests that with the appropriate choice of materials, adsorption can be effectively eliminated.
Protocol 2: Silanization of Glassware
This protocol describes how to treat glassware to reduce the adsorption of molecules.
Materials:
-
Glassware to be treated
-
Detergent
-
Deionized water
-
Dimethyldichlorosilane solution (e.g., 5% in a suitable solvent)
-
Methanol
-
Toluene (or another appropriate rinsing solvent)
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Thoroughly clean the glassware with detergent and rinse with deionized water. Dry completely in an oven.
-
In a chemical fume hood, fill the glassware with the silanizing solution, ensuring all surfaces are coated.
-
Allow the solution to sit for the recommended time (typically a few minutes).
-
Pour out the silanizing solution and rinse the glassware several times with a solvent like toluene to remove any unreacted silanizing agent.[3]
-
Rinse the glassware with methanol to remove the solvent.[3]
-
Allow the glassware to air dry completely in the fume hood.
-
The silanized glassware is now ready for use.
Disclaimer: Always follow appropriate safety precautions when working with chemical reagents. Refer to the Safety Data Sheet (SDS) for all chemicals used.
References
- 1. mastelf.com [mastelf.com]
- 2. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptideweb.com [peptideweb.com]
- 4. westlab.com [westlab.com]
- 5. xometry.com [xometry.com]
- 6. m2sci.com [m2sci.com]
- 7. polychemer.com [polychemer.com]
- 8. mgel.msstate.edu [mgel.msstate.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. venatorx.com [venatorx.com]
- 14. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ledaborbactam Etzadroxil and Other Novel Oral Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance, particularly the proliferation of β-lactamase-producing bacteria, presents a formidable challenge to global public health. In response, the development of novel β-lactamase inhibitors (BLIs) that can be administered orally is a critical area of research. This guide provides an objective comparison of Ledaborbactam Etzadroxil against other emerging oral BLIs and orally available β-lactam/BLI combinations, supported by available experimental data.
Overview of Compared Agents
This guide focuses on a new generation of orally bioavailable compounds designed to overcome β-lactamase-mediated resistance. The agents discussed are:
-
This compound : An investigational oral prodrug of ledaborbactam, a broad-spectrum boronic acid-based BLI. It is being developed in combination with the oral third-generation cephalosporin, ceftibuten.
-
Tebipenem Pivoxil : An oral prodrug of tebipenem, a broad-spectrum carbapenem antibiotic. It is the first orally available carbapenem.
-
Sulopenem Etzadroxil : An oral prodrug of sulopenem, a penem antibacterial. It is co-formulated with probenecid to increase its systemic exposure.
-
Xeruborbactam : A novel, investigational oral cyclic boronate BLI with a broad spectrum of activity against both serine and metallo-β-lactamases.
Mechanism of Action
The fundamental mechanism of these agents involves the inhibition of β-lactamase enzymes, which would otherwise degrade β-lactam antibiotics. However, the specifics of their action and the class of antibiotic they are paired with differ.
This compound is an orally administered prodrug that is rapidly converted to its active form, ledaborbactam, in the body.[1] Ledaborbactam is a boronic acid-based inhibitor that covalently and reversibly binds to the active site serine of Ambler class A, C, and D β-lactamases.[2] This action protects its partner antibiotic, ceftibuten, from degradation, allowing it to inhibit bacterial cell wall synthesis.[3][4]
Tebipenem Pivoxil is also a prodrug, which is metabolized to the active carbapenem, tebipenem.[5] Unlike the other agents in this comparison, tebipenem itself has potent antibacterial activity. Its mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][6] Its carbapenem structure provides stability against many β-lactamases.[6]
Sulopenem Etzadroxil is an oral prodrug of the penem antibiotic, sulopenem.[7] Similar to tebipenem, sulopenem's primary mechanism is the inhibition of bacterial cell wall synthesis through binding to PBPs.[8] It is administered with probenecid, which inhibits the renal clearance of sulopenem, thereby increasing its plasma concentration.[9][10]
Xeruborbactam is a cyclic boronate BLI with a broad inhibitory spectrum against serine (Ambler classes A, C, and D) and metallo-β-lactamases (Ambler class B).[11][12] It is being investigated in combination with various β-lactams. In addition to its BLI activity, xeruborbactam has shown some intrinsic, though modest, antibacterial activity by binding to PBPs.[12][13]
Comparative In Vitro Activity
The in vitro efficacy of these agents is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the visible growth of bacteria. The following tables summarize the available MIC data for Ledaborbactam in combination with Ceftibuten, Tebipenem, Sulopenem, and Xeruborbactam against key bacterial isolates.
Table 1: In Vitro Activity of Ceftibuten-Ledaborbactam against Enterobacterales
| Organism (Phenotype) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Multidrug-Resistant (MDR) | 0.25 | 1 |
| ESBL-producing | 0.25 | 1 |
| KPC-producing | 0.12 | 0.5 |
| OXA-48-like-producing | 0.25 | 1 |
Data sourced from studies on ceftibuten in combination with a fixed concentration of ledaborbactam.[2]
Table 2: In Vitro Activity of Tebipenem against Various Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.03 | 0.06 |
| Klebsiella pneumoniae | 0.03 | 0.06 |
| Proteus mirabilis | 0.12 | 0.25 |
| Haemophilus influenzae | ≤0.125 | 0.25 |
| Streptococcus pneumoniae | ≤0.015 | 0.03 |
Data represents the activity of tebipenem, the active form of tebipenem pivoxil.[14][15]
Table 3: In Vitro Activity of Sulopenem against Enterobacterales
| Organism (Phenotype) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| All Enterobacterales | 0.03 | 0.25 |
| ESBL-phenotype E. coli | 0.03 | 0.06 |
| ESBL-phenotype K. pneumoniae | 0.06 | 1 |
| Ciprofloxacin-resistant | 0.03 | 0.25 |
Data represents the activity of sulopenem, the active form of sulopenem etzadroxil.[16][17]
Table 4: In Vitro Activity of Xeruborbactam (Intrinsic Activity)
| Organism (Phenotype) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Carbapenem-resistant Enterobacterales | 16 | 32 |
| Carbapenem-resistant A. baumannii | 16 | 64 |
| Pseudomonas aeruginosa | >64 | >64 |
This table reflects the intrinsic antibacterial activity of xeruborbactam alone, which is modest. Its primary role is as a BLI to potentiate a partner antibiotic.[13][18][19]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols from key studies for each agent.
In Vitro Susceptibility Testing
-
General Protocol : The in vitro activity data presented is primarily derived from broth microdilution methods following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth. The microtiter plates are then inoculated with a standardized bacterial suspension and incubated. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Clinical Trial Protocols
This compound (in combination with Ceftibuten)
-
Phase 1 Studies (e.g., NCT04243863, NCT04877379) : These studies in healthy volunteers were designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound administered alone and in combination with ceftibuten. Blood and urine samples were collected at predefined intervals to determine the pharmacokinetic profiles of the drugs and their metabolites.[20]
Tebipenem Pivoxil
-
PIVOT-PO Phase 3 Trial (NCT06059846) : This is a global, randomized, double-blind study comparing oral tebipenem pivoxil HBr to intravenous imipenem-cilastatin in hospitalized adult patients with complicated urinary tract infection (cUTI) or acute pyelonephritis (AP). The primary endpoint is the overall response, a composite of clinical cure and microbiological eradication, at the test-of-cure visit.[21][22]
Sulopenem Etzadroxil
-
Phase 3 Trials for uUTI (e.g., IT001-301, IT001-310) : These were prospective, randomized, multi-center, double-blind studies. For instance, one trial compared oral sulopenem etzadroxil/probenecid with oral ciprofloxacin for the treatment of uncomplicated urinary tract infections (uUTI) in adult women.[23][24][25] Another compared it to amoxicillin/clavulanate.[23] The primary efficacy outcome was the overall success (combined clinical and microbiological success) at the test-of-cure visit.[23][25]
Xeruborbactam
-
Phase 1 Studies (e.g., NCT04380207, NCT04578873) : These trials in healthy adults were designed to evaluate the safety, tolerability, and pharmacokinetics of xeruborbactam, both alone and in combination with a partner β-lactam like meropenem.[26] These studies involve single and multiple ascending doses with intensive pharmacokinetic sampling.[27]
Summary and Future Outlook
This compound, in combination with ceftibuten, represents a promising oral treatment option for infections caused by multidrug-resistant Enterobacterales, particularly cUTIs. Its targeted action against a broad range of serine-β-lactamases restores the activity of an established oral cephalosporin.
In comparison, tebipenem pivoxil and sulopenem etzadroxil are themselves oral β-lactam antibiotics with inherent stability against many β-lactamases. Tebipenem, as a carbapenem, offers potent broad-spectrum activity, a significant advantage for an oral agent. Sulopenem provides a new oral penem option, particularly for resistant urinary tract infections. Xeruborbactam stands out for its exceptionally broad-spectrum BLI activity, including against metallo-β-lactamases, positioning it as a versatile partner for various β-lactams to tackle some of the most difficult-to-treat resistant pathogens.
The choice between these agents in a clinical setting will depend on the specific pathogen, its resistance mechanisms, the site of infection, and the safety profile of each drug. The ongoing clinical trials will be crucial in defining the precise role of each of these novel oral therapies in the management of infectious diseases. For drug development professionals, these compounds represent significant advances in the fight against antimicrobial resistance, each with a unique profile that could fill a critical unmet medical need.
References
- 1. What is Tebipenem Pivoxil used for? [synapse.patsnap.com]
- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftibuten/Ledaborbactam etzadroxil - VenatoRx Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Tebipenem - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is Sulopenem etzadroxil used for? [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. drugs.com [drugs.com]
- 11. Xeruborbactam | 2170834-63-4 | Benchchem [benchchem.com]
- 12. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Safety and pharmacokinetics of single and multiple doses of this compound with or without ceftibuten in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spero Therapeutics Announces Special Protocol Assessment Agreement with FDA for Phase 3 PIVOT-PO Trial of Tebipenem HBr - BioSpace [biospace.com]
- 22. gsk.com [gsk.com]
- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. Sulopenem or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. academic.oup.com [academic.oup.com]
A Comparative Analysis of Ledaborbactam and Avibactam Efficacy Against KPC-Producing Bacteria
For Immediate Release
MALVERN, PA & DURHAM, NC – November 8, 2025 – In the ongoing battle against antimicrobial resistance, the comparative efficacy of novel β-lactamase inhibitors is a critical area of research. This guide provides a detailed comparison of ledaborbactam, a novel bicyclic boronate β-lactamase inhibitor, and avibactam, a well-established diazabicyclooctane inhibitor, against Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
Executive Summary
Ledaborbactam, in combination with the oral cephalosporin ceftibuten, demonstrates potent in-vitro activity against a broad range of serine β-lactamase-producing Enterobacterales, including those expressing KPC enzymes.[1][2] Notably, ceftibuten-ledaborbactam maintains its efficacy against certain KPC variants that confer resistance to the ceftazidime-avibactam combination.[3][4][5] Avibactam, paired with ceftazidime, has been a valuable therapeutic option for infections caused by KPC-producing organisms; however, the emergence of resistance, often through mutations in the blaKPC gene, presents a growing clinical challenge.[6][7][8] This guide presents a comprehensive overview of the available data, highlighting the strengths and limitations of each inhibitor.
Data Presentation
Table 1: In-Vitro Susceptibility Testing of Ceftibuten-Ledaborbactam against KPC-Producing Enterobacterales
| Organism/Genotype | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible at ≤1 µg/mL |
| KPC-positive | - | - | 2 | 85.9 |
Data synthesized from a 2018-2020 global surveillance collection. Ledaborbactam concentration was fixed at 4 µg/mL.[1][9]
Table 2: Comparative In-Vitro Activity of Ceftibuten-Ledaborbactam and Ceftazidime-Avibactam against Engineered E. coli Strains Expressing Wild-Type and Mutant KPC Enzymes
| KPC Variant | Ceftibuten-Ledaborbactam MIC (µg/mL) | Ceftazidime-Avibactam MIC (µg/mL) |
| KPC-2 | ≤0.5 | ≤0.5 |
| KPC-2 D179Y | ≤0.5 | >256 |
| KPC-2 D179Y/T243M | ≤0.5 | >256 |
| KPC-3 | ≤0.5 | ≤0.5 |
| KPC-3 V240G | ≤0.5 | >256 |
| KPC-3 D179Y | 0.5 - 1 | 256 |
MICs were determined with a fixed concentration of 4 µg/mL for the β-lactamase inhibitors.[4][10]
Table 3: In-Vivo Efficacy of Ceftibuten-Ledaborbactam in a Murine Urinary Tract Infection Model
| Treatment Regimen | Mean Bacterial Burden in Kidneys (log10 cfu/tissue) | Mean Bacterial Burden in Bladders (log10 cfu/tissue) |
| 0 h Control | 5.54 | 2.95 |
| 24 h Control (Saline) | >9 | >5.5 |
| Ceftibuten monotherapy | Similar to 24 h control | Similar to 24 h control |
| Ceftibuten-ledaborbactam (400 mg q8h HSR) | 3.56 - 6.44 | 2.00 - 3.92 |
| Ceftibuten-ledaborbactam (600 mg q12h HSR) | 4.09 - 5.94 | 2.00 - 3.92 |
HSR: Human Simulated Regimen. Data for nine isolates with MIC ≤ 0.5 mg/L.[11]
Table 4: In-Vivo Efficacy of Ceftazidime-Avibactam in a Murine Infection Model with KPC-2-Producing K. pneumoniae
| Treatment Group | Bacterial Load in Spleen (CFU) | Bacterial Load in Liver (CFU) |
| Infected Group | Higher CFU counts | Higher CFU counts |
| Treatment Group | Lower CFU counts | Lower CFU counts |
This study indicated a significant therapeutic effect, although specific CFU counts were not detailed.[12][13]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14]
-
Inoculum: Bacterial suspensions were prepared to a final concentration of approximately 5 x 105 CFU/mL.
-
Inhibitor Concentration: For combination testing, the β-lactamase inhibitors (ledaborbactam or avibactam) were used at a fixed concentration, typically 4 µg/mL.[2][4][10]
-
Incubation: Plates were incubated at 35-37°C for 18-24 hours.
-
Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.
Murine Thigh Infection Model
-
Animal Model: Neutropenic mice were used to assess the in-vivo efficacy of the antibiotic combinations.[2]
-
Infection: Mice were inoculated intramuscularly in the thigh with a bacterial suspension of the KPC-producing strain.
-
Treatment: Human-simulated regimens of the antibiotics were administered, typically via subcutaneous injections.
-
Endpoint: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were homogenized to determine the bacterial burden (CFU/thigh). Efficacy was determined by the reduction in bacterial load compared to control groups.[2]
Murine Urinary Tract Infection (UTI) Model
-
Animal Model: Female mice were used for this model.
-
Infection: A bacterial suspension of the uropathogenic KPC-producing strain was instilled directly into the bladder via a catheter.
-
Treatment: Human-simulated oral regimens of ceftibuten and ledaborbactam were administered.[11]
-
Endpoint: After 24 hours of treatment, the bacterial burden in both the kidneys and bladder was determined by homogenizing the tissues and plating serial dilutions to enumerate CFU.[11]
Mandatory Visualization
Caption: Mechanism of action for Ledaborbactam and Avibactam combinations.
Caption: General experimental workflow for efficacy evaluation.
Discussion
The available data indicate that both ledaborbactam and avibactam are potent inhibitors of KPC enzymes. Ceftazidime-avibactam has demonstrated clinical efficacy against KPC-producing Enterobacterales.[15] However, the emergence of resistance through mutations in the blaKPC gene, such as the D179Y substitution, is a significant concern.[7][8] These mutations can lead to increased hydrolysis of ceftazidime and reduced inhibition by avibactam, resulting in clinical treatment failures.[6][16][17]
Ceftibuten-ledaborbactam has shown a promising profile, particularly in its activity against ceftazidime-avibactam-resistant KPC variants.[3][4][5][10] The bicyclic boronate structure of ledaborbactam appears to be less affected by the KPC mutations that compromise avibactam's efficacy.[3][10] Furthermore, ceftibuten itself may be a more stable partner agent against certain KPC variants compared to ceftazidime.[4][5][10] The development of an oral formulation of ceftibuten-ledaborbactam also offers a potential advantage for treating less severe infections or as a step-down therapy.[1][2][9][18][19]
In-vivo studies in murine models have supported the in-vitro findings, demonstrating the efficacy of both combinations in reducing bacterial loads in relevant infection sites.[2][11][12][13]
Conclusion
Ledaborbactam represents a significant advancement in the fight against KPC-producing Enterobacterales, demonstrating potent activity, including against strains resistant to avibactam. While avibactam remains a crucial therapeutic tool, the emergence of resistance necessitates the continued development of new inhibitors like ledaborbactam. Further clinical studies are warranted to fully elucidate the comparative clinical efficacy and safety of these two important β-lactamase inhibitors.
References
- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefepime-taniborbactam and ceftibuten-ledaborbactam maintain activity against KPC variants that lead to ceftazidime-avibactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. biorxiv.org [biorxiv.org]
- 6. KPC-Mediated Resistance to Ceftazidime-Avibactam and Collateral Effects in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. venatorx.com [venatorx.com]
- 10. Cefepime–taniborbactam and ceftibuten–ledaborbactam maintain activity against KPC variants that lead to ceftazidime–avibactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo activity of ceftibuten-ledaborbactam oral combination against serine-β-lactamase-producing Enterobacterales: an assessment in the pyelonephritis and cystitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo bactericidal activity of ceftazidime-avibactam against Carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. contagionlive.com [contagionlive.com]
- 16. Potency of Vaborbactam Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ceftibuten + Ledaborbactam Pharmacokinetics in Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. journals.asm.org [journals.asm.org]
Head-to-head comparison of ceftibuten-ledaborbactam and tebipenem pivoxil
An In-depth Comparison of Ceftibuten-Ledaborbactam and Tebipenem Pivoxil for the Treatment of Complicated Urinary Tract Infections
Introduction
The rise of multidrug-resistant (MDR) Enterobacterales presents a significant challenge in treating complicated urinary tract infections (cUTIs), traditionally managed with intravenous therapies. This has spurred the development of potent oral antibiotics capable of managing these infections in an outpatient setting. This guide provides a head-to-head comparison of two late-stage oral antimicrobial agents: ceftibuten-ledaborbactam and tebipenem pivoxil. We will examine their respective mechanisms of action, in vitro and in vivo efficacy, pharmacokinetic profiles, and clinical trial outcomes, supported by experimental data.
Table 1: General Characteristics
| Feature | Ceftibuten-Ledaborbactam | Tebipenem Pivoxil |
| Drug Class | Cephalosporin / β-Lactamase Inhibitor (BLI) Combination | Carbapenem |
| Component Drugs | Ceftibuten / Ledaborbactam etzadroxil (prodrug) | Tebipenem pivoxil hydrobromide (prodrug) |
| Administration | Oral | Oral |
| Primary Indication | Complicated Urinary Tract Infections (cUTI), including Acute Pyelonephritis (AP) | Complicated Urinary Tract Infections (cUTI), including Acute Pyelonephritis (AP) |
| Development Status | Phase 3 Clinical Trials Completed | Phase 3 Clinical Trials Completed |
Mechanism of Action
Both agents disrupt bacterial cell wall synthesis, a critical process for bacterial survival, but they employ different strategies to overcome resistance.
Ceftibuten-Ledaborbactam: Ceftibuten is a third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] However, its activity can be compromised by β-lactamase enzymes produced by resistant bacteria. Ledaborbactam is a novel, broad-spectrum boronic acid β-lactamase inhibitor that protects ceftibuten from degradation.[2] It is administered as an orally bioavailable prodrug, this compound, which is rapidly converted to the active ledaborbactam in the body.[2][3] Ledaborbactam covalently and reversibly binds to the active site of Ambler class A, C, and D serine β-lactamases, restoring ceftibuten's efficacy against many MDR strains.[2][4]
Tebipenem Pivoxil: Tebipenem pivoxil is an orally available prodrug of tebipenem, a broad-spectrum carbapenem antibiotic.[5][6] Upon administration, it is rapidly absorbed and converted to its active form, tebipenem.[7] Like other carbapenems, tebipenem inhibits bacterial cell wall synthesis by binding to essential PBPs.[8][9] Its structure makes it highly stable against degradation by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, allowing it to remain effective against a wide range of resistant bacteria without a partnered inhibitor.[8][10]
Table 2: Mechanism of Action Summary
| Feature | Ceftibuten-Ledaborbactam | Tebipenem Pivoxil |
| Antibiotic Core | Ceftibuten (3rd Gen. Cephalosporin) | Tebipenem (Carbapenem) |
| Primary Target | Penicillin-Binding Proteins (PBPs) | Penicillin-Binding Proteins (PBPs)[8] |
| Resistance Evasion | Ledaborbactam inhibits serine β-lactamases (Class A, C, D)[2] | Carbapenem structure is stable against many β-lactamases (e.g., ESBLs, AmpC)[8][10] |
In Vitro Activity & Spectrum
Both drugs demonstrate potent in vitro activity against a wide range of Enterobacterales, including MDR isolates commonly responsible for cUTIs.
Ceftibuten-Ledaborbactam: The addition of ledaborbactam significantly enhances ceftibuten's activity. In a global surveillance study (2018-2020), ceftibuten-ledaborbactam inhibited 89.7% of MDR Enterobacterales isolates at ≤1 μg/mL (MIC90 of 0.25 μg/mL).[3] It showed high efficacy against isolates with specific resistance genotypes, inhibiting 96.3% of CTX-M-9 group isolates and 85.9% of KPC-positive isolates.[3] In a panel of isolates from a Phase 3 cUTI study, ceftibuten-ledaborbactam inhibited 98.8% of all Enterobacterales and 95.9% of ESBL-phenotype isolates, with an MIC90 of 0.25/4 μg/mL and 0.5/4 μg/mL, respectively.[11]
Tebipenem Pivoxil: Tebipenem is highly active against Enterobacterales, including ESBL-producing and fluoroquinolone-resistant strains.[12][13] A study of UTI isolates from US hospitals (2019-2020) reported an MIC90 of 0.06 μg/mL against Enterobacterales, comparable to meropenem and ertapenem.[14] Another study found that tebipenem inhibited 98% of Enterobacterales isolates with available breakpoints and demonstrated potent activity against ESBL-producing E. coli and K. pneumoniae.[15] Its activity is unaffected by the presence of ESBL and AmpC enzymes.[16]
Table 3: Comparative In Vitro Activity (MIC90, μg/mL) Against Enterobacterales
| Organism / Phenotype | Ceftibuten-Ledaborbactam (fixed 4 μg/mL ledaborbactam) | Tebipenem |
| All Enterobacterales | 0.25[3] | 0.06[14] |
| Multidrug-Resistant (MDR) | 0.25[3] | 0.06[14] |
| ESBL Phenotype | 0.5[11] | 0.06[14] |
| E. coli | 0.12 (provisional breakpoint)[11] | 0.015-0.03[14] |
| K. pneumoniae | 0.5 (provisional breakpoint)[11] | 0.015-0.03[14] |
| KPC-Positive Isolates | 2.0[3] | Activity requires a BLI[10] |
| OXA-48-Positive Isolates | 2.0[3] | Activity requires a BLI[10] |
Note: Direct comparison of MIC values should be interpreted with caution due to different study designs and isolate collections.
Pharmacokinetics
Both drugs are formulated as oral prodrugs to enhance bioavailability.
Ceftibuten-Ledaborbactam: Ceftibuten has excellent oral bioavailability (75-90%).[17][18] this compound is extensively converted to the active inhibitor, ledaborbactam, with the prodrug accounting for less than 2% of total exposure.[19] Following multiple doses, the terminal half-life of ledaborbactam is approximately 11 to 12 hours.[19] A significant portion of ledaborbactam is excreted unchanged in the urine (84%), making it well-suited for treating UTIs.[19]
Tebipenem Pivoxil: Tebipenem pivoxil HBr is rapidly converted to active tebipenem in the enterocytes, with the prodrug being undetectable in systemic circulation.[5][7] In healthy adults, the maximum plasma concentration (Cmax) is reached within 1.5 hours.[5][6] Approximately 55% to 60% of the tebipenem dose is recovered in the urine.[5][6] Plasma exposure increases with renal impairment, suggesting that dose adjustments may be necessary for patients with reduced kidney function.[12]
Table 4: Pharmacokinetic Parameters in Healthy Adults
| Parameter | Ceftibuten-Ledaborbactam | Tebipenem Pivoxil |
| Bioavailability | Ceftibuten: 75-90%[17][18] | Not specified, but orally available |
| Prodrug Conversion | Extensive (this compound to Ledaborbactam)[19] | Rapid & Extensive (Tebipenem pivoxil to Tebipenem)[5][7] |
| Time to Cmax (Tmax) | Not specified | ~1.0-1.5 hours[5][6] |
| Half-life (t1/2) | Ledaborbactam: ~11-12 hours[19] | ~1.0 hour[20] |
| Urinary Excretion | Ledaborbactam: ~84%[19] | ~55-60%[6] |
| Food Effect | Not specified | Plasma concentrations comparable in fed and fasted states[6] |
Clinical Efficacy and Safety
Both drug candidates have undergone Phase 3 trials for the treatment of cUTI and acute pyelonephritis, demonstrating non-inferiority to standard intravenous carbapenem therapy.
Ceftibuten-Ledaborbactam: Data from the CERTAIN-1 Phase 3 study was used to evaluate the in vitro activity of the combination against clinical isolates, showing robust activity.[11] Specific clinical outcome data from the Phase 3 trial is pending full publication. Phase 1 studies showed the combination was generally well-tolerated, with the most common treatment-emergent adverse events being gastrointestinal disorders.[19]
Tebipenem Pivoxil: In the Phase 3 ADAPT-PO trial, oral tebipenem pivoxil HBr (600 mg every 8 hours) was non-inferior to intravenous ertapenem (1 g every 24 hours) for the treatment of cUTI or AP.[21] The primary endpoint, a composite of clinical cure and favorable microbiologic response, was met by 58.8% of patients in the tebipenem group versus 61.6% in the ertapenem group.[21] Clinical cure rates at the test-of-cure visit were high and similar in both groups (93.1% vs. 93.6%).[21] A subsequent Phase 3 trial (PIVOT-PO) also demonstrated non-inferiority of oral tebipenem compared to IV imipenem-cilastatin.[22] The most common adverse events were mild diarrhea and headache, with a safety profile similar to the comparator arm.[21]
Table 5: Summary of Key Phase 3 Clinical Trial Data for cUTI
| Feature | Ceftibuten-Ledaborbactam | Tebipenem Pivoxil (ADAPT-PO Trial) |
| Comparator | Intravenous (IV) ertapenem | Intravenous (IV) ertapenem[21] |
| Primary Endpoint | Overall Response (Composite of clinical cure and microbiological response) | Overall Response (Composite of clinical cure and microbiological response)[21] |
| Outcome | Data pending full publication | Non-inferiority to IV ertapenem[21] |
| Overall Response Rate | Not yet published | 58.8% vs. 61.6% for ertapenem[21] |
| Clinical Cure Rate | Not yet published | 93.1% vs. 93.6% for ertapenem[21] |
| Common Adverse Events | Gastrointestinal disorders[19] | Mild diarrhea, headache[21] |
Experimental Protocols
The data presented in this guide are primarily derived from standardized in vitro and in vivo experimental models.
In Vitro Susceptibility Testing: Broth Microdilution
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Isolate Preparation: Bacterial isolates are cultured on agar plates, and colonies are used to prepare a standardized inoculum suspension.
-
Drug Dilution: The antimicrobial agents are prepared in a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB). For ceftibuten-ledaborbactam, ledaborbactam is typically tested at a fixed concentration (e.g., 4 μg/mL).[3]
-
Inoculation: Microtiter plates containing the serially diluted drugs are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under specific atmospheric and temperature conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
In Vivo Efficacy: Neutropenic Murine Thigh Infection Model
This animal model is used to evaluate the pharmacokinetic/pharmacodynamic (PK/PD) parameters required for efficacy.
Methodology:
-
Induce Neutropenia: Mice are rendered neutropenic by injections of cyclophosphamide to eliminate the confounding effects of the host immune system.
-
Infection: Mice are inoculated in the thigh muscle with a standardized suspension of a clinical bacterial isolate.
-
Drug Administration: At a set time post-infection (e.g., 2 hours), human-simulated dosing regimens of the test articles (e.g., ceftibuten alone, or ceftibuten plus escalating doses of ledaborbactam) are administered.[17][23]
-
Sample Collection: At 24 hours post-treatment initiation, mice are euthanized, and thigh tissues are harvested.
-
Bacterial Burden Quantification: Thighs are homogenized, and serial dilutions are plated to determine the number of colony-forming units (CFU).
-
PK/PD Analysis: The change in bacterial burden (log10 CFU/thigh) over 24 hours is correlated with drug exposure parameters (e.g., ƒAUC/MIC) to determine the exposure required for bacteriostasis or bactericidal activity.[23][24]
References
- 1. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Safety, Pharmacokinetics, and Food Effect of Tebipenem Pivoxil Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. What is the mechanism of Tebipenem Pivoxil? [synapse.patsnap.com]
- 9. Tebipenem pivoxil hydrobromide-No PICC, no problem! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. venatorx.com [venatorx.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Ceftibuten-ledaborbactam Etzadroxil for Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. Safety and pharmacokinetics of single and multiple doses of this compound with or without ceftibuten in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medpagetoday.com [medpagetoday.com]
- 23. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. venatorx.com [venatorx.com]
Comparative Analysis of Ledaborbactam and Vaborbactam Inhibition of AmpC Enzymes
A Guide for Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global health. A key mechanism of resistance is the production of β-lactamase enzymes, such as AmpC, which inactivate β-lactam antibiotics. This guide provides a detailed comparative analysis of two novel β-lactamase inhibitors, ledaborbactam and vaborbactam, focusing on their inhibitory activity against AmpC enzymes.
Introduction to Ledaborbactam and Vaborbactam
Ledaborbactam (formerly VNRX-5236) is a new, orally bioavailable boronic acid β-lactamase inhibitor. It is under development in combination with the oral third-generation cephalosporin, ceftibuten.[1][2] This combination aims to provide an effective oral treatment option for complicated urinary tract infections (cUTIs) caused by multidrug-resistant (MDR) Enterobacterales that produce serine β-lactamases, including AmpC.[3][4]
Vaborbactam (formerly RPX7009) is a cyclic boronic acid-based β-lactamase inhibitor. It is approved for clinical use in combination with the carbapenem antibiotic meropenem. This intravenous combination is highly active against Gram-negative pathogens, particularly Klebsiella pneumoniae carbapenemase (KPC)-producing carbapenem-resistant Enterobacteriaceae (CRE), and also demonstrates potent inhibition of AmpC enzymes.[5][6]
Mechanism of Action
Both ledaborbactam and vaborbactam are serine β-lactamase inhibitors, targeting the active site serine residue of enzymes like AmpC. Their boronic acid moiety forms a reversible covalent bond with the serine hydroxyl group in the active site of the β-lactamase. This binding prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics, thereby restoring their antibacterial activity.
Vaborbactam has been shown to be a potent, reversible inhibitor of class A and class C β-lactamases.[5] For AmpC enzymes, vaborbactam has demonstrated progressive inactivation with high efficiency and a residence time of approximately 3 minutes.[7] Ledaborbactam also covalently and reversibly binds to and inhibits Ambler class A, C, and D β-lactamases.[3]
Data Presentation: Ledaborbactam vs. Vaborbactam Against AmpC Enzymes
The following table summarizes the available quantitative data on the inhibition of AmpC enzymes by ledaborbactam and vaborbactam. It is important to note that the available data for ledaborbactam is primarily from cellular assays (MICs in the presence of a partner antibiotic), while for vaborbactam, more direct enzymatic kinetic data (Ki values) are available.
| Inhibitor | Parameter | Organism/Enzyme | Value | Reference |
| Ledaborbactam | MIC of Ceftibuten-Ledaborbactam (Ledaborbactam at 4 µg/mL) | AmpC-producing E. coli | 4 µg/mL (increase from 0.25 µg/mL in control) | [1] |
| MIC reduction of Ceftibuten | AmpC-producing Enterobacterales | 32- to 1,024-fold reduction | [7] | |
| Vaborbactam | Ki | AmpC enzymes | 0.021 - 1.04 µM | [5] |
| Ki | Class C enzymes | 0.022 - 0.18 µM | [5] | |
| Inactivation efficiency (k2/K) | AmpC | 1.2 x 104 to 2.4 x 104 M-1s-1 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for determining the key parameters presented in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a β-lactam antibiotic in combination with a β-lactamase inhibitor is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inhibitor Plates: The β-lactamase inhibitor (e.g., ledaborbactam) is prepared at a fixed concentration (e.g., 4 µg/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution of Antibiotic: The β-lactam antibiotic (e.g., ceftibuten) is serially diluted in two-fold steps in the inhibitor-containing broth in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., of an AmpC-producing E. coli strain) is prepared to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. It can be determined through various kinetic assays, often using a chromogenic substrate like nitrocefin.
-
Enzyme and Inhibitor Incubation: Purified AmpC β-lactamase is pre-incubated with varying concentrations of the inhibitor (e.g., vaborbactam) in a suitable buffer (e.g., phosphate buffer, pH 7.0) for a defined period to allow for the establishment of the enzyme-inhibitor complex.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a chromogenic substrate, such as nitrocefin.
-
Monitoring of Hydrolysis: The hydrolysis of the substrate is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time.
-
Data Analysis: The initial reaction velocities are determined from the linear phase of the reaction progress curves. The Ki value is then calculated by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition, using non-linear regression analysis. For covalent inhibitors, more complex models may be required to determine the individual rate constants for binding and inactivation.[8]
Visualizations
AmpC Induction Signaling Pathway
References
- 1. venatorx.com [venatorx.com]
- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Phase 1 Clinical Trial Analysis: Ledaborbactam Etzadroxil Safety and Pharmacokinetics
This guide provides a comparative analysis of the Phase 1 clinical trial data for Ledaborbactam Etzadroxil, a novel oral β-lactamase inhibitor, focusing on its safety and pharmacokinetic (PK) profile. For context, its performance is compared against two established intravenous β-lactamase inhibitors: Vaborbactam (in Vabomere®) and Avibactam (in Zavicefta®).
This compound is a prodrug that is rapidly and extensively converted to its active form, ledaborbactam (LED).[1][2][3] It is being developed in combination with the oral cephalosporin ceftibuten to treat infections caused by drug-resistant Enterobacterales.[1][4][5] Ledaborbactam inhibits a broad spectrum of β-lactamase enzymes, including Ambler class A, C, and D enzymes, restoring the activity of ceftibuten against many resistant Gram-negative pathogens.[5][6]
Comparative Safety Profile: Phase 1 Data
The primary objective of Phase 1 trials is to evaluate the safety and tolerability of an investigational drug in healthy volunteers.[7][8] The safety profile of this compound, administered with and without ceftibuten, was assessed in two Phase 1 studies. The overall incidence of treatment-emergent adverse events (TEAEs) was comparable between the treatment and placebo groups.
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1 Trials
| Drug Combination | Dosing Regimen | No. of Participants | TEAE Incidence | Most Common TEAEs | Reference |
| This compound ± Ceftibuten | Single doses (100-1000 mg); Multiple doses (75-500 mg q8h) | 109 | 82% | Gastrointestinal disorders (28%) | [1][3] |
| Placebo | - | 27 | 78% | Gastrointestinal disorders (15%) | [1][3] |
| Meropenem/Vaborbactam | Single and multiple ascending doses | 76 | Not specified; well-tolerated | Not specified | [9][10] |
| Ceftazidime/Avibactam | Single dose | 32 (pediatric) | 18.8% | Mild to moderate AEs, no serious AEs | [11] |
In the this compound trials, TEAEs related to gastrointestinal disorders were reported more frequently in the active treatment group (28%) compared to the placebo group (15%).[1][3] For Vabomere (meropenem/vaborbactam), Phase 1 studies in healthy adults concluded the combination was well tolerated.[9][10] Similarly, a Phase 1 study of Zavicefta (ceftazidime/avibactam) in pediatric patients did not identify any new safety concerns.[11]
Comparative Pharmacokinetics (PK)
Pharmacokinetic analysis in Phase 1 trials characterizes the absorption, distribution, metabolism, and excretion of a drug.[7][8] this compound demonstrated extensive conversion to the active inhibitor, ledaborbactam, with the prodrug's exposure being less than 2% of the active form.[1][2][3]
Table 2: Single-Dose Pharmacokinetic Parameters of β-Lactamase Inhibitors (Healthy Adults)
| Inhibitor (Prodrug) | Dose | Cmax (µg/mL) | AUCinf (h·µg/mL) | Tmax (h) | Reference |
| Ledaborbactam (from this compound) | 100 mg | - | 15.4 | 1.25 - 2.0 | [1] |
| 1000 mg | - | 114.0 | 1.25 - 2.0 | [1] | |
| Vaborbactam | 1000 mg | 68.6 | 215 | 0.5 | [10] |
| 2000 mg | 149 | 496 | 0.5 | [10] | |
| Avibactam | 500 mg | 12.3 | 28.5 | ~1.0 | [12] |
Note: Data for different drugs are from separate studies and not from a head-to-head comparison.
Following single doses of this compound, the exposure (AUC) of the active ledaborbactam increased in a dose-proportional manner.[1][3]
Table 3: Multiple-Dose Pharmacokinetic Parameters of Ledaborbactam (Healthy Adults)
| Inhibitor (from Prodrug) | Dosing Regimen (10 days) | AUCtau (0-8h) (h·µg/mL) | Terminal Half-Life (t½) | Key Finding | Reference |
| Ledaborbactam (from this compound) | 75 mg q8h | 13.9 | ~11-12 hours | Less than proportional dose increase in exposure | [1][3] |
| 500 mg q8h | 70.0 | ~11-12 hours | 84% of drug excreted unchanged in urine at steady state | [1] |
After 10 days of dosing every 8 hours, ledaborbactam showed a terminal half-life of approximately 11 to 12 hours.[1][2][3] A key finding was that no clinically relevant pharmacokinetic interactions were observed between ceftibuten and ledaborbactam when co-administered.[1] For comparison, Vaborbactam has a reported half-life of approximately 2.25 hours, and a high percentage (75-95%) is excreted unchanged in the urine.[9][13]
Experimental Protocols
The data for this compound was derived from two Phase 1, randomized, double-blind, placebo-controlled studies conducted in healthy adult volunteers (ClinicalTrials.gov: NCT04243863 and NCT04877379).[3]
General Phase 1 Protocol for Antibacterial Agents:
-
Study Design : The trials typically follow a single-ascending dose (SAD) and multiple-ascending dose (MAD) design.[7][14] In each cohort, a small group of subjects (e.g., 6-8) are randomized to receive either the active drug or a placebo.
-
Dose Escalation : The SAD phase begins with a single low dose of the drug. If found to be safe and well-tolerated, the dose is escalated in subsequent cohorts.[7] The MAD phase follows, where subjects receive multiple doses over a set period (e.g., 10 days for Ledaborbactam) to assess steady-state pharmacokinetics and safety upon repeated administration.[1]
-
Inclusion/Exclusion Criteria : Participants are typically healthy adults (e.g., 18-55 years) with a normal body mass index and no clinically significant health issues or allergies to related drugs.[14][15]
-
Pharmacokinetic Sampling : Blood and urine samples are collected at frequent, prespecified intervals before and after drug administration. These samples are analyzed to determine key PK parameters like Cmax (maximum concentration), AUC (area under the concentration-time curve), and t½ (half-life).[7][8]
-
Safety and Tolerability Monitoring : Safety is the primary endpoint. This involves continuous monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis). All adverse events are recorded and evaluated for their severity and potential relationship to the study drug.[8]
-
Food Effect/Drug Interaction : Some Phase 1 studies may include cohorts to assess the effect of food on drug absorption or to evaluate potential drug-drug interactions with a combination agent, as was done for this compound and ceftibuten.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a Phase 1 clinical trial for a new antibacterial agent, incorporating both single and multiple ascending dose stages.
Caption: Workflow of a Phase 1 Single and Multiple Ascending Dose Study.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Safety and pharmacokinetics of single and multiple doses of this compound with or without ceftibuten in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I Clinical Trials: Objectives, Safety, and Drug Development - Creative Proteomics [creative-proteomics.com]
- 8. careers.iconplc.com [careers.iconplc.com]
- 9. Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Vaborbactam and Meropenem Alone and in Combination following Single and Multiple Doses in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Phase I Study Assessing the Pharmacokinetic Profile, Safety, and Tolerability of a Single Dose of Ceftazidime-Avibactam in Hospitalized Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftazidime-Avibactam: A Review in the Treatment of Serious Gram-Negative Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Evaluation of Meropenem-Vaborbactam Combination for the Treatment of Urinary Tract Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Correlating In Vitro Susceptibility with In Vivo Outcomes for Ledaborbactam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro susceptibility and in vivo efficacy of ledaborbactam, a novel broad-spectrum boronic acid β-lactamase inhibitor. Ledaborbactam is under development in an oral combination with the third-generation cephalosporin, ceftibuten, as ledaborbactam etzadroxil, for the treatment of complicated urinary tract infections (cUTIs) caused by multidrug-resistant (MDR) Enterobacterales.[1][2] This document summarizes key experimental data, details methodologies, and visualizes critical pathways to aid in the comprehensive evaluation of this compound.
Mechanism of Action
Ledaborbactam functions by inhibiting bacterial β-lactamase enzymes, which are responsible for conferring resistance to β-lactam antibiotics like ceftibuten.[3][4] Specifically, ledaborbactam covalently and reversibly binds to the active site serine of Ambler class A, C, and D β-lactamases.[1] This inhibition restores the antibacterial activity of ceftibuten against a wide range of serine β-lactamase-producing Enterobacterales.[5][6] Ledaborbactam itself does not possess antibacterial activity.[1]
In Vitro and In Vivo Correlation: A Murine Thigh Infection Model
A key study investigated the relationship between the in vitro minimum inhibitory concentrations (MICs) of ceftibuten/ledaborbactam and the in vivo efficacy in a neutropenic murine thigh infection model against 12 ceftibuten-resistant Enterobacterales isolates.[7] The study aimed to determine the pharmacokinetic/pharmacodynamic (PK/PD) index and the magnitude of exposure associated with bacteriostasis.
Experimental Protocols
In Vitro Susceptibility Testing:
-
Bacterial Isolates: 12 ceftibuten-resistant Enterobacterales isolates were used, including Klebsiella pneumoniae (n=6), Escherichia coli (n=5), and Enterobacter cloacae (n=1).[7]
-
Methodology: Broth microdilution was performed according to Clinical and Laboratory Standards Institute (CLSI) guidance to determine the MICs of ceftibuten/ledaborbactam.[7]
-
Ledaborbactam Concentration: A fixed concentration of 4 mg/L of ledaborbactam was used.[7] This concentration was chosen based on previous in vitro and in vivo correlation studies.[5][7]
In Vivo Efficacy Study (Neutropenic Murine Thigh Infection Model):
-
Animal Model: Neutropenic mice were used to simulate an immunocompromised state.
-
Infection: Mice were inoculated with the bacterial isolates in their thigh muscles.[7]
-
Treatment: A humanized ceftibuten dosing regimen (mimicking 600 mg every 12 hours in humans) was administered, both alone and in combination with escalating doses of ledaborbactam.[7]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The change in bacterial colony-forming units (CFU) per thigh was measured over 24 hours. The free drug area under the concentration-time curve over 24 hours divided by the MIC (fAUC0–24/MIC) was identified as the PK/PD index best correlated with ledaborbactam's efficacy.[5] The Hill equation was used to model the exposure-response relationship and determine the ledaborbactam fAUC0–24/MIC associated with bacteriostasis (no change in bacterial count).[7]
Data Presentation
Table 1: In Vitro Susceptibility of Ceftibuten-Resistant Enterobacterales to Ceftibuten/Ledaborbactam
| Bacterial Species | Number of Isolates | Ceftibuten MIC Range (mg/L) | Ceftibuten/Ledaborbactam (4 mg/L) MIC Range (mg/L) | Fold Reduction in Ceftibuten MIC |
| E. coli | 5 | >32 - 128 | 0.12 - 2 | >32 to >1024 |
| E. cloacae | 1 | >32 | 0.25 | >128 |
| K. pneumoniae | 6 | >64 - 128 | 0.12 - 1 | >64 to >1024 |
Data sourced from Fratoni et al., 2022.[5][7]
Table 2: Correlation of In Vitro MIC with In Vivo Efficacy in the Neutropenic Murine Thigh Infection Model
| Parameter | Value |
| Initial Bacterial Burden (log10 CFU/thigh) | 5.96 ± 0.24 |
| Bacterial Growth in Untreated Controls (log10 CFU/thigh) | 3.12 ± 0.93 |
| Bacterial Growth with Humanized Ceftibuten Monotherapy (log10 CFU/thigh) | 2.51 ± 1.09 |
| Median Ledaborbactam fAUC0–24/MIC for Bacteriostasis (Individual Isolates) | 3.59 |
| Median Ledaborbactam fAUC0–24/MIC for Bacteriostasis (Composite Model) | 6.92 |
Data sourced from Fratoni et al., 2022.[8]
In Vitro Activity Against a Broader Range of Clinical Isolates
A global surveillance study from 2018-2020 evaluated the in vitro activity of ceftibuten-ledaborbactam against 3,889 clinical isolates of Enterobacterales.[1]
Experimental Protocol
-
Bacterial Isolates: A collection of 3,889 clinical isolates of Enterobacterales, including MDR organisms and extended-spectrum β-lactamase (ESBL)-positive organisms.[1]
-
Methodology: MICs were determined by CLSI broth microdilution.[1]
-
Ledaborbactam Concentration: Ledaborbactam was tested at a fixed concentration of 4 µg/mL.[1]
Data Presentation
Table 3: In Vitro Activity of Ceftibuten-Ledaborbactam Against MDR and ESBL-Positive Enterobacterales
| Isolate Phenotype | Number of Isolates | Ceftibuten-Ledaborbactam MIC90 (µg/mL) | % Susceptible at ≤1 µg/mL |
| Multidrug-Resistant (MDR) | 1,219 | 2 | 89.7 |
| Presumptive ESBL-Positive | Not specified | 0.25 | 98.3 |
Data sourced from Karlowsky et al., 2022.[1]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action, experimental workflow, and the PK/PD relationship.
Caption: Ledaborbactam inhibits β-lactamase, protecting ceftibuten from inactivation.
Caption: Workflow for correlating in vitro susceptibility with in vivo efficacy.
References
- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. venatorx.com [venatorx.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. venatorx.com [venatorx.com]
- 8. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Validation of Synergy Between Ledaborbactam and Ceftibuten: A Comparative Guide
This guide provides a comprehensive analysis of the synergistic effects of ledaborbactam when combined with ceftibuten, offering researchers, scientists, and drug development professionals a detailed overview of the quantitative evidence and experimental methodologies supporting this combination's efficacy against multidrug-resistant (MDR) Enterobacterales.
Executive Summary
Ledaborbactam, a novel, orally bioavailable β-lactamase inhibitor, demonstrates potent synergy with the oral third-generation cephalosporin ceftibuten.[1][2] By inhibiting a broad spectrum of β-lactamases, including Ambler class A, C, and D enzymes, ledaborbactam restores ceftibuten's activity against many ceftibuten-resistant bacterial strains.[1][3][4] This combination presents a promising oral treatment option for complicated urinary tract infections (cUTIs) caused by MDR Enterobacterales.[1][2]
Quantitative Synergy Data
The synergistic activity of ledaborbactam and ceftibuten has been quantified through various in vitro and in vivo studies. The data below summarizes key findings from minimum inhibitory concentration (MIC) assays and in vivo efficacy models.
In Vitro Susceptibility against Ceftibuten-Resistant Enterobacterales
The addition of a fixed concentration of ledaborbactam (4 mg/L) significantly reduces the MIC of ceftibuten against a range of ceftibuten-resistant Enterobacterales isolates.
Table 1: Ceftibuten MICs Alone and in Combination with Ledaborbactam (4 mg/L) against Ceftibuten-Resistant Enterobacterales [3][5]
| Bacterial Isolate | Ceftibuten MIC (mg/L) | Ceftibuten/Ledaborbactam (4 mg/L) MIC (mg/L) | Fold-Reduction in MIC |
| E. coli (n=5) | >32 to 128 | 0.12 to 2 | >32 to 1024 |
| K. pneumoniae (n=6) | >64 to 128 | 0.12 to 2 | >32 to 1024 |
| E. cloacae (n=1) | >32 | 0.12 | >256 |
Data sourced from a study utilizing 12 ceftibuten-resistant clinical isolates.[3][5]
In Vivo Efficacy in a Murine Thigh Infection Model
In a neutropenic murine thigh infection model, the combination of ceftibuten and ledaborbactam demonstrated significant in vivo efficacy against ceftibuten-resistant Enterobacterales.
Table 2: In Vivo Activity of Ceftibuten Monotherapy vs. Ceftibuten/Ledaborbactam Combination [3][4]
| Treatment Group | Mean Change in Bacterial Burden at 24h (log10 CFU/thigh) |
| Untreated Control | +3.12 ± 0.93 |
| Ceftibuten Monotherapy (Human-Simulated Regimen) | +2.51 ± 1.09 |
| Ceftibuten/Ledaborbactam Combination | Bacteriostasis (no net change in bacterial growth) achieved at a median ledaborbactam fAUC0–24/MIC of 3.59 |
The study demonstrated that while ceftibuten alone was not effective, the addition of ledaborbactam resulted in a significant reduction in bacterial burden.[3][4]
Activity Against a Broader Collection of Clinical Isolates
A global surveillance study further highlights the potent activity of the ceftibuten-ledaborbactam combination against a large collection of MDR Enterobacterales.
Table 3: Activity of Ceftibuten-Ledaborbactam against MDR and ESBL-Positive Enterobacterales [1]
| Isolate Phenotype | Ceftibuten-Ledaborbactam MIC90 (µg/mL) | % Susceptibility at ≤1 µg/mL |
| Multidrug-Resistant (MDR) | 0.25 | 89.7% |
| Presumptive ESBL-Positive | Not Reported | 98.3% |
Ledaborbactam was tested at a fixed concentration of 4 µg/mL.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the synergy between ledaborbactam and ceftibuten.
Broth Microdilution MIC Assay (Checkerboard Format)
This method is used to determine the MIC of ceftibuten in combination with ledaborbactam against bacterial isolates.
-
Preparation of Reagents : Prepare stock solutions of ceftibuten and ledaborbactam in an appropriate solvent. Cation-adjusted Mueller-Hinton broth (CAMHB) is the recommended medium.
-
Plate Setup : In a 96-well microtiter plate, perform serial twofold dilutions of ceftibuten along the x-axis and serial twofold dilutions of ledaborbactam along the y-axis. This creates a matrix of varying concentrations of both agents. A row and a column should be dedicated to each agent alone to determine their individual MICs.
-
Inoculum Preparation : Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation : Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results : The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. For the combination, the MIC is the well with the lowest concentrations of both drugs that inhibits growth.
-
Data Analysis : The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FIC index of ≤ 0.5, additivity/indifference as an FIC index of > 0.5 to 4.0, and antagonism as an FIC index of > 4.0.
Neutropenic Murine Thigh Infection Model
This in vivo model is used to assess the efficacy of antimicrobial agents in an immunocompromised host.
-
Animal Preparation : Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.
-
Infection : On day 0, mice are inoculated via intramuscular injection into the thigh with a bacterial suspension of a ceftibuten-resistant Enterobacterales strain (e.g., K. pneumoniae, E. coli). The typical inoculum is around 10^6 - 10^7 CFU/mouse.
-
Treatment : At 2 hours post-infection, treatment is initiated. Groups of mice receive ceftibuten alone, ledaborbactam alone, or a combination of ceftibuten and ledaborbactam. Dosing regimens are designed to simulate human plasma exposures.[3] A control group receives a vehicle.[3]
-
Efficacy Assessment : At 24 hours post-treatment initiation, mice are euthanized, and the thighs are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the bacterial burden (CFU/thigh).
-
Data Analysis : The efficacy of the treatment is determined by comparing the change in bacterial burden (log10 CFU/thigh) at 24 hours relative to the 0-hour control group.[3][4]
Visualizations
Mechanism of Action
Ceftibuten acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[6][7][8] In resistant bacteria, β-lactamase enzymes hydrolyze the β-lactam ring of ceftibuten, inactivating the antibiotic. Ledaborbactam is a β-lactamase inhibitor that protects ceftibuten from degradation.[1][2][9]
Caption: Synergistic mechanism of ceftibuten and ledaborbactam.
Experimental Workflow: Checkerboard Assay
The checkerboard assay is a standard in vitro method for assessing antimicrobial synergy.
Caption: Workflow for the checkerboard synergy assay.
References
- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. venatorx.com [venatorx.com]
- 3. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. venatorx.com [venatorx.com]
- 6. Ceftibuten - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ceftibuten Dihydrate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Ledaborbactam Etzadroxil and Sulopenem Etzadroxil for the Treatment of Infections Caused by ESBL-Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales presents a significant challenge in the treatment of bacterial infections, necessitating the development of novel antimicrobial agents. This guide provides a detailed comparison of two such agents: ledaborbactam etzadroxil, a novel β-lactamase inhibitor, and sulopenem etzadroxil, a penem antibacterial. This analysis is based on available preclinical and clinical data to inform research and development decisions.
Mechanism of Action
This compound:
This compound is a prodrug that is rapidly converted in vivo to ledaborbactam, a potent inhibitor of Ambler class A, C, and D β-lactamases.[1] Ledaborbactam itself does not possess antibacterial activity.[1] Instead, it is co-administered with ceftibuten, an oral third-generation cephalosporin, to protect it from degradation by ESBLs.[1][2][3] By inhibiting these β-lactamases, ledaborbactam restores the in vitro activity of ceftibuten against many ceftibuten-resistant, ESBL-producing Enterobacterales.[4]
Sulopenem Etzadroxil:
Sulopenem etzadroxil is a prodrug of sulopenem, a thio-penem β-lactam antibacterial agent.[5][6] Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[7] It has demonstrated in vitro activity against a broad range of Gram-positive and Gram-negative bacteria, including ESBL-producing Enterobacterales.[5][6][8] To enhance its systemic exposure, the oral formulation of sulopenem etzadroxil is co-formulated with probenecid, a renal tubular inhibitor that reduces the renal clearance of sulopenem.[7][9]
In Vitro Susceptibility Data
The following tables summarize the in vitro activity of ceftibuten-ledaborbactam and sulopenem against ESBL-producing Escherichia coli and Klebsiella pneumoniae. It is important to note that this data is compiled from separate studies and does not represent a head-to-head comparison. Methodologies may differ slightly between studies.
Table 1: In Vitro Activity of Ceftibuten-Ledaborbactam against ESBL-Producing E. coli and K. pneumoniae
| Organism | Genotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| E. coli | Presumptive ESBL-positive | - | 0.25 | [10] |
| K. pneumoniae | Presumptive ESBL-positive | - | 0.25 | [10] |
| Enterobacterales | CTX-M-1 group | - | 0.5 | [10] |
| Enterobacterales | CTX-M-9 group | - | 0.25 | [10] |
| Enterobacterales | SHV-positive | - | 2 | [10] |
Ledaborbactam was tested at a fixed concentration of 4 µg/mL.
Table 2: In Vitro Activity of Sulopenem against ESBL-Producing E. coli and K. pneumoniae
| Organism | Phenotype/Genotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| E. coli | ESBL-phenotype | 0.03 | 0.06 | [1][6] |
| K. pneumoniae | ESBL-phenotype | 0.06 | 0.12 | [6] |
| E. coli | ESBL-producing | - | 0.25 | [8] |
| K. pneumoniae | ESBL-producing | - | 0.5 | [5] |
Clinical Trial Data and Experimental Protocols
Both this compound (in combination with ceftibuten) and sulopenem etzadroxil have been evaluated in Phase 3 clinical trials for the treatment of urinary tract infections (UTIs), a common indication for infections caused by ESBL-producing organisms.
This compound/Ceftibuten
A pivotal Phase 3 trial (CERTAIN-1) evaluated the efficacy and safety of ceftibuten-ledaborbactam in patients with complicated urinary tract infections (cUTIs).
Experimental Protocol: CERTAIN-1 (NCT03840148 - representative)
-
Study Design: A prospective, randomized, multicenter, double-blind, non-inferiority trial.
-
Patient Population: Adults with a clinical diagnosis of cUTI, including acute pyelonephritis.
-
Intervention: Ceftibuten-ledaborbactam etzadroxil.
-
Comparator: Intravenous ertapenem followed by oral ciprofloxacin.
-
Primary Endpoint: Overall success (clinical cure and microbiological eradication) at the test-of-cure visit.
Sulopenem Etzadroxil/Probenecid
Sulopenem has been investigated in Phase 3 trials for both uncomplicated UTIs (uUTIs) and cUTIs.
Experimental Protocol: SURE-1 (NCT03354598) for uUTI [11]
-
Study Design: A prospective, Phase 3, randomized, multi-center, double-blind study.[11][12]
-
Intervention: Oral sulopenem etzadroxil/probenecid (500 mg/500 mg) twice daily for 5 days.[11][12]
-
Comparator: Oral ciprofloxacin (250 mg) twice daily for 3 days.[11][12]
-
Primary Endpoint: Overall success (combined clinical and microbiological success) at the test-of-cure visit (Day 12).[11][12] The study was designed to demonstrate superiority to ciprofloxacin in patients with ciprofloxacin-resistant pathogens and non-inferiority in patients with ciprofloxacin-susceptible pathogens.[11]
Experimental Protocol: SURE-2 (NCT03357614) for cUTI [13][14]
-
Study Design: A prospective, Phase 3, randomized, multi-center, double-blind study.[13][14]
-
Intervention: Intravenous (IV) sulopenem followed by oral sulopenem etzadroxil/probenecid.[13][14]
-
Comparator: IV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate.[13][14]
-
Primary Endpoint: Overall combined clinical and microbiologic response at the test-of-cure visit (day 21).[13][14]
Visualizing Mechanisms and Workflows
Caption: Mechanisms of action for Ledaborbactam/Ceftibuten and Sulopenem.
Caption: General workflow for in vitro MIC determination.
Summary and Conclusion
Both this compound/ceftibuten and sulopenem etzadroxil demonstrate potent in vitro activity against ESBL-producing Enterobacterales, addressing a critical unmet need for oral treatment options for infections caused by these resistant pathogens.
-
This compound , in combination with ceftibuten, offers a targeted approach by restoring the activity of a known cephalosporin against ESBL-producing strains.
-
Sulopenem etzadroxil provides a broad-spectrum monotherapy option with inherent stability against many β-lactamases.
The choice between these agents in a clinical setting would depend on a variety of factors, including local resistance patterns, the specific pathogen identified, and the clinical indication. For researchers and drug development professionals, both molecules represent significant advancements in the fight against antimicrobial resistance. Further head-to-head comparative studies are warranted to more definitively delineate their respective advantages and disadvantages in treating infections caused by ESBL-producing organisms.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. can-r.com [can-r.com]
- 6. In vitro activity of sulopenem and comparator agents against US Enterobacterales clinical isolates collected during the SENTRY antimicrobial surveillance program in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. In vitro activity of sulopenem against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Sulopenem for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulopenem for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Ledaborbactam Etzadroxil
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Ledaborbactam Etzadroxil are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, grounded in safety data and regulatory compliance.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to safety protocols is crucial to mitigate risks.
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be utilized to prevent exposure:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially where dust or aerosol formation is possible.[1]
Engineering Controls: Work should be conducted in areas with adequate ventilation. An accessible safety shower and eye wash station must be available.[1]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 391.22 g/mol | [1] |
| CAS Number | 1842399-68-1 | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
Spill and Emergency Procedures
Spill Response: In the event of a spill, collect the spillage to prevent it from entering drains or water courses.[1] For chemical spills, it is important to have appropriate spill response materials and to follow institutional guidelines.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with water and remove contaminated clothing.[1]
-
Ingestion: If swallowed, call a poison center or physician. Rinse the mouth with water.[1] Do not eat, drink, or smoke when using this product.[1]
Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[2] As an investigational drug, any unused or expired material is considered pharmaceutical waste and must be managed by a licensed hazardous waste disposal vendor.[2][3]
Step-by-Step Disposal Workflow:
The following diagram outlines the procedural steps for the proper disposal of this compound waste.
Experimental Protocol for Decontamination of Labware:
For non-disposable labware contaminated with this compound, a triple-rinse procedure is recommended before it is considered clean.
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or methanol) to dissolve any remaining compound. Collect this first rinse as hazardous waste.
-
Second and Third Rinses: Perform two additional rinses with the solvent. For containers that held highly toxic materials, the first three rinses must be collected and disposed of as hazardous waste.[4]
-
Final Wash: After the solvent rinses, the labware can be washed with soap and water.
Important Considerations:
-
Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1] Its high toxicity to aquatic life necessitates careful containment.
-
Regulatory Compliance: All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations for hazardous waste.[2]
-
Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste management, which are typically administered by the Environmental Health and Safety (EHS) department.[5]
References
Personal protective equipment for handling Ledaborbactam Etzadroxil
This guide provides critical safety and logistical information for laboratory professionals handling Ledaborbactam Etzadroxil. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The following Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safe handling.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust and potential splashes. |
| Hand Protection | Protective gloves (specific material to be determined by site-specific risk assessment) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Suitable respirator (use to be determined by a site-specific risk assessment) | Prevents inhalation of dust or aerosols, especially when engineering controls are insufficient. |
Source: DC Chemicals Safety Data Sheet[1]
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended to control exposure[1].
-
Ensure safety showers and eye wash stations are readily accessible[1].
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid the formation of dust and aerosols[1]. Use techniques such as gentle scooping or dissolving the compound in a fume hood.
-
Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area[1].
Storage Conditions:
-
Store in a tightly sealed container in a cool, well-ventilated area[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
-
Keep away from direct sunlight and sources of ignition[1].
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
Emergency and Disposal Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, holding eyelids apart. Seek prompt medical attention[1].
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and seek medical advice[1].
-
Inhalation: Move the individual to fresh air immediately[1].
-
Ingestion: If swallowed, call a poison center or doctor. Rinse the mouth with water[1].
Spill and Disposal Plan:
-
Spills: Collect any spillage to prevent environmental contamination[1].
-
Disposal: Dispose of the compound and its container at an approved waste disposal plant. Avoid release into the environment[1].
Visual Workflow and Safety Hierarchy
The following diagrams illustrate the procedural workflow for handling this compound and the hierarchy of controls for mitigating exposure risks.
Caption: Workflow for Handling this compound.
Caption: Hierarchy of Controls for Chemical Safety.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
